2,6-Dibromo-4-(trifluoromethyl)aniline
Description
The exact mass of the compound 4-Amino-3,5-dibromobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMEHXBOXHXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222988 | |
| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72678-19-4 | |
| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromo-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2,6-Dibromo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of the chemical compound 2,6-Dibromo-4-(trifluoromethyl)aniline. This information is critical for its application in laboratory and industrial settings, particularly in the synthesis of pharmaceuticals and agrochemicals.
Core Physical and Chemical Data
This compound is a halogenated aromatic amine. Its structure, featuring two bromine atoms and a trifluoromethyl group on the aniline ring, dictates its reactivity and physical characteristics.
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Source |
| CAS Number | 72678-19-4 | [1][2] |
| Molecular Formula | C₇H₄Br₂F₃N | [1][2] |
| Molecular Weight | 318.92 g/mol | [2] |
| Appearance | White to cream or pale yellow crystals or crystalline powder of fused solid.[1] | [1] |
| Melting Point | 36-41 °C | [1] |
| Boiling Point | Data not readily available in published literature. | |
| Density | Data not readily available in published literature. | |
| Solubility | Expected to have low solubility in water and high solubility in common organic solvents.[3] | [3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Sample Preparation: A small amount of the dry this compound is placed on a clean, dry surface. The open end of a capillary tube is tapped into the sample to collect a small amount of the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.
-
Measurement: The apparatus is turned on, and the sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Boiling Point Determination (Micro Method)
While a specific boiling point for this compound is not available, the following micro-method is a common technique for determining the boiling point of small quantities of a liquid or a melted solid.
Apparatus:
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with mineral oil)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: A small amount of the substance (a few drops if liquid, or a small amount of melted solid) is placed in the small test tube. A capillary tube is placed inside the test tube with its open end down.
-
Apparatus Setup: The test tube is attached to a thermometer. The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the heating bath.
-
Measurement: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
Data Recording: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.
Solubility Determination (Qualitative)
This protocol provides a qualitative assessment of a compound's solubility in various solvents. Based on the behavior of similar halogenated anilines, this compound is expected to be soluble in common organic solvents and poorly soluble in water.[3]
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Selection of solvents (e.g., water, ethanol, acetone, hexane)
Procedure:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.
-
Solvent Addition: A small volume of a solvent (e.g., 1 mL) is added to each test tube.
-
Observation: The mixture is agitated (e.g., by tapping or using a vortex mixer) for a set period. The sample is then observed to determine if it has completely dissolved.
-
Classification: The solubility is classified based on the observation (e.g., soluble, partially soluble, or insoluble). This process is repeated for each of the selected solvents.
Visualized Experimental Workflow
The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary method.
Caption: Workflow for Melting Point Determination.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,6-Dibromo-4-(trifluoromethyl)aniline
For Immediate Release
Shanghai, China – December 27, 2025 – This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical structure elucidation of 2,6-Dibromo-4-(trifluoromethyl)aniline. This halogenated and trifluoromethylated aniline is a key building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its structural characteristics paramount for its effective application.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic amine with the chemical formula C₇H₄Br₂F₃N.[1][2][3] A summary of its key identifying information and physicochemical properties is presented in Table 1. The compound typically appears as a white to cream or pale yellow crystalline powder.[3]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 72678-19-4 | [1][2] |
| Molecular Formula | C₇H₄Br₂F₃N | [1][2][3] |
| Molecular Weight | 318.919 g/mol | [1] |
| Appearance | White to cream or pale yellow crystals or crystalline powder | [3] |
| Melting Point | 36-41 °C | |
| SMILES | NC1=C(Br)C=C(C=C1Br)C(F)(F)F | [1][3] |
Synthesis and Structural Confirmation
A plausible synthetic route for this compound would therefore start from 4-(trifluoromethyl)aniline, followed by a regioselective bromination at the ortho positions to the amino group. Potential impurities in this synthesis could include the starting material, mono-brominated intermediates, and other isomers, necessitating rigorous purification and characterization.
Spectroscopic Data for Structure Elucidation
The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. The expected data from these analyses are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the two aromatic protons at positions 3 and 5 are chemically equivalent and should appear as a single sharp singlet. The protons of the amino group (-NH₂) will also produce a singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. Six distinct signals are expected for the seven carbon atoms: one for the trifluoromethyl group, and six for the aromatic ring. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to bromine will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. Characteristic absorption bands are expected for:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
C-N stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-F stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹ due to the trifluoromethyl group.
-
C-Br stretching: Bands in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C stretching: Bands in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 318.919 g/mol .
-
Isotopic Pattern: Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways may include the loss of bromine atoms and fragmentation of the aniline ring.
A summary of the expected spectroscopic data is provided in Table 2.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Singlet for aromatic protons (H-3, H-5); Singlet for amine protons (-NH₂) |
| ¹³C NMR | ~7 distinct signals; Quartet for the -CF₃ carbon |
| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹); C-F stretches (~1000-1350 cm⁻¹); C-Br stretch (<800 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (m/z ≈ 319); Characteristic 1:2:1 isotopic pattern for two bromine atoms |
Experimental Protocols
Detailed experimental protocols are essential for the reliable synthesis and characterization of this compound.
General Synthesis Protocol (Hypothetical)
Based on protocols for similar compounds, a general procedure for the synthesis would involve the following steps:
-
Dissolve 4-(trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent (e.g., a solution of bromine in the same solvent) dropwise with stirring. The stoichiometry should be carefully controlled to favor di-bromination.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Characterization Protocols
The following are general protocols for the spectroscopic analysis of the purified product.
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
-
IR Spectroscopy:
-
Place a small amount of the solid sample directly on the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).
-
Acquire the mass spectrum over a suitable mass range.
-
Analyze the molecular ion peak, its isotopic pattern, and the fragmentation pattern to confirm the molecular formula and structure.
-
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound and its reagents.
This technical guide provides a comprehensive overview of the methodologies and data required for the robust chemical structure elucidation of this compound. By following these protocols, researchers and professionals can ensure the identity and purity of this important chemical intermediate, facilitating its successful application in drug discovery and development.
References
Spectroscopic Characterization of 2,6-Dibromo-4-(trifluoromethyl)aniline (CAS 72678-19-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2,6-dibromo-4-(trifluoromethyl)aniline, with the CAS number 72678-19-4. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Information
| Chemical Name | This compound |
| CAS Number | 72678-19-4 |
| Molecular Formula | C₇H₄Br₂F₃N |
| Molecular Weight | 318.92 g/mol |
| Chemical Structure |
Spectral Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the amine protons.
| Expected Signal | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Notes |
| Aromatic-H | 7.5 - 8.0 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the benzene ring. |
| Amine-H (NH₂) | 4.0 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift can vary depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and chemical exchange. |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Expected Signal | Chemical Shift (δ) ppm (Predicted) | Notes |
| C-NH₂ | 140 - 150 | The carbon atom attached to the amine group. |
| C-Br | 100 - 110 | The two carbon atoms attached to the bromine atoms are chemically equivalent. |
| C-H | 130 - 140 | The two carbon atoms attached to the aromatic protons are chemically equivalent. |
| C-CF₃ | 120 - 130 | The carbon atom attached to the trifluoromethyl group. |
| -CF₃ | 120 - 130 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H Stretch | 3300 - 3500 | Medium | Symmetric and asymmetric stretching of the primary amine. Two bands are expected. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C=C Aromatic Stretch | 1500 - 1600 | Medium to Strong | Stretching vibrations within the benzene ring. |
| C-N Stretch | 1250 - 1350 | Medium | Stretching of the carbon-nitrogen bond. |
| C-F Stretch | 1000 - 1400 | Strong | Stretching of the carbon-fluorine bonds in the trifluoromethyl group. |
| C-Br Stretch | 500 - 600 | Strong | Stretching of the carbon-bromine bonds. |
Mass Spectrometry (MS) Data
The mass spectrum, typically acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value (Predicted) | Interpretation | Notes |
| 317/319/321 | [M]⁺ (Molecular Ion) | The isotopic pattern will be characteristic of a molecule containing two bromine atoms (approximately 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺). |
| 238/240 | [M - Br]⁺ | Loss of one bromine atom. |
| 159 | [M - 2Br]⁺ | Loss of both bromine atoms. |
| 69 | [CF₃]⁺ | A common fragment for trifluoromethyl-containing compounds. |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Temperature: 298 K.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Presentation: The spectrum is usually plotted as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
Sample Preparation and Introduction (GC-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
Mass Spectrometer Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1-2 scans/second.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to propose a fragmentation pathway. Pay close attention to the isotopic pattern of bromine.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide on the Solubility Profile of 2,6-Dibromo-4-(trifluoromethyl)aniline in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2,6-Dibromo-4-(trifluoromethyl)aniline
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Br₂F₃N | [1] |
| Molecular Weight | 318.92 g/mol | [2] |
| Appearance | White to cream or pale yellow crystals or crystalline powder | [1] |
| Melting Point | 36-41 °C | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 72678-19-4 | [1] |
Predicted Solubility Profile
Based on the structure of this compound, which features a polar amino group and a nonpolar aromatic ring substituted with bromine atoms and a trifluoromethyl group, a general solubility profile can be predicted. The "like dissolves like" principle suggests that the compound will exhibit varying degrees of solubility in solvents of different polarities.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents (e.g., DMF, DMSO) | High | The polar nature of the amino group and the potential for dipole-dipole interactions suggest good solubility. A related compound, 2,6-Dibromo-4-(trifluoromethoxy)aniline, is noted to be soluble in these solvents.[3] |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The amino group can form hydrogen bonds with protic solvents, promoting solubility. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The presence of the large, nonpolar aromatic ring and halogen substituents suggests some affinity for nonpolar solvents. |
| Water | Insoluble | The large hydrophobic surface area of the molecule is expected to make it insoluble in water. The related compound 2,6-Dibromo-4-(trifluoromethoxy)aniline is reported as insoluble in water.[3] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe the gravimetric method for determining the equilibrium solubility of this compound in various organic solvents.
3.1. Gravimetric Method for Equilibrium Solubility Determination
This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.
Materials and Equipment:
-
This compound (purity ≥97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and filter it through a 0.45 µm syringe filter into a pre-weighed, dry vial.
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Weigh the vial with the dried solute.
-
Calculate the solubility in g/L or mg/mL.
3.2. General Solubility Classification Tests
Simple solubility tests can quickly classify the compound and provide insights into its acidic or basic nature.[4][5]
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. Observe if the compound dissolves.[4]
-
Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[4][5]
-
Solubility in 5% NaOH suggests an acidic functional group.
-
Solubility in 5% NaHCO₃ suggests a strongly acidic functional group (like a carboxylic acid).
-
Solubility in 5% HCl indicates a basic functional group (like an amine).[5]
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Gravimetric Solubility Determination Workflow.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature, this technical guide provides a robust framework based on the compound's molecular structure. The detailed experimental protocols for the gravimetric method offer a reliable approach for researchers to determine this crucial physicochemical property, which is essential for optimizing reaction conditions, purification processes, and formulation development.
References
In-Depth Technical Guide: 4-Amino-3,5-dibromobenzotrifluoride (CAS No. 72678-19-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, potential synthetic protocols, and inferred biological activities of 4-Amino-3,5-dibromobenzotrifluoride, also known as 2,6-Dibromo-4-(trifluoromethyl)aniline. The information is curated for professionals in research and drug development.
Section 1: Material Safety and Physicochemical Properties
Table 1: GHS Hazard Information for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation. |
Table 2: Physicochemical Properties of Related Compounds
| Property | This compound | 4-Amino-3,5-dichlorobenzotrifluoride |
| CAS Number | 72678-19-4 | 24279-39-8 |
| Molecular Formula | C₇H₄Br₂F₃N | C₇H₄Cl₂F₃N |
| Melting Point | Not available | 33 - 36 °C |
| Boiling Point | Not available | 60 - 62 °C at 1 mm Hg |
| Density | Not available | 1.532 g/mL at 25 °C |
Note: Physicochemical data for the exact title compound is limited. Data for the closely related dichloro-analogue is provided for estimation purposes.
Section 2: Experimental Protocols
While a specific, published experimental protocol for the synthesis of 4-Amino-3,5-dibromobenzotrifluoride was not identified, a plausible synthetic route can be inferred from methodologies used for structurally similar compounds, such as 2,6-dibromo-4-(trifluoromethoxy)aniline. The following represents a generalized, hypothetical protocol.
Hypothetical Synthesis of 4-Amino-3,5-dibromobenzotrifluoride
This protocol is based on the bromination of 4-aminobenzotrifluoride.
Materials:
-
4-Aminobenzotrifluoride
-
Bromine
-
A suitable solvent (e.g., acetic acid or a biphasic system with water and an organic solvent like dichloromethane)
-
Sodium hydroxide or sodium bicarbonate solution for neutralization
-
Sodium sulfite or sodium thiosulfate solution for quenching excess bromine
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Dissolve 4-aminobenzotrifluoride in the chosen solvent in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Cool the reaction mixture to a suitable temperature (e.g., 0-5 °C) using an ice bath.
-
Slowly add a stoichiometric amount of bromine (2 equivalents) to the reaction mixture via the addition funnel, maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench any excess bromine by adding a solution of sodium sulfite or sodium thiosulfate.
-
If the reaction was performed in an acidic solvent, neutralize the mixture with a base solution (e.g., sodium hydroxide or sodium bicarbonate).
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, perform an extraction with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure 4-Amino-3,5-dibromobenzotrifluoride.
Hypothetical synthesis workflow for 4-Amino-3,5-dibromobenzotrifluoride.
Section 3: Potential Biological Activity and Signaling Pathways
Specific biological activities or signaling pathway interactions for 4-Amino-3,5-dibromobenzotrifluoride have not been documented in the searched literature. However, studies on other halogenated and trifluoromethylated aniline derivatives suggest potential antimicrobial properties. For instance, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline have demonstrated antibacterial and antibiofilm activity against Vibrio species.[1][2]
The proposed mechanism for such compounds often involves the disruption of bacterial cell membranes. The lipophilic nature of the trifluoromethyl group and the halogen substituents may facilitate the partitioning of the molecule into the lipid bilayer, leading to membrane destabilization and cell death.
Inferred antimicrobial mechanism for halogenated trifluoromethylanilines.
Section 4: Logical Workflow for Safety and Handling
The following diagram outlines the logical workflow for the safe handling of 4-Amino-3,5-dibromobenzotrifluoride based on the available MSDS information for its synonym.
Logical workflow for the safe handling of 4-Amino-3,5-dibromobenzotrifluoride.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. The biological activities and synthetic protocols described are based on inferences from related compounds and have not been experimentally validated for 4-Amino-3,5-dibromobenzotrifluoride.
References
A Technical Guide to the Thermogravimetric Analysis of 2,6-Dibromo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-(trifluoromethyl)aniline is a halogenated aromatic amine of interest in pharmaceutical and agrochemical research. A thorough understanding of its thermal stability is crucial for safe handling, processing, and formulation development. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability and decomposition profile of materials. This guide provides a comprehensive overview of the expected thermal behavior of this compound and a detailed protocol for its analysis.
Expected Thermal Decomposition Profile
Based on the analysis of similar halogenated and trifluoromethyl-substituted anilines, the thermal decomposition of this compound is anticipated to be a multi-step process. The presence of bromine and trifluoromethyl groups on the aniline ring is expected to influence its thermal stability. Anilines can undergo thermal decomposition at elevated temperatures, which may involve the cleavage of carbon-halogen and carbon-nitrogen bonds.[1] The trifluoromethyl group is generally thermally stable but can degrade under harsh conditions.[1] An unexpected trimer formation has been reported for 4-trifluoromethylaniline upon heating, with the evolution of hydrogen fluoride, suggesting the potential for complex decomposition pathways.
The decomposition is likely to initiate with the cleavage of the C-Br and C-N bonds, followed by the degradation of the aromatic ring and the trifluoromethyl group at higher temperatures.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the thermogravimetric analysis of this compound, based on the expected decomposition profile. These values should be confirmed by experimental analysis.
| Parameter | Expected Value | Description |
| Onset Decomposition Temperature (T_onset) | 200 - 250 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature 1 (T_peak1) | 250 - 300 °C | The temperature of the maximum rate of mass loss for the initial decomposition step (likely C-Br/C-N bond cleavage). |
| Mass Loss at Stage 1 | 30 - 40 % | The percentage of mass lost during the first major decomposition event. |
| Peak Decomposition Temperature 2 (T_peak2) | 350 - 450 °C | The temperature of the maximum rate of mass loss for the subsequent decomposition of the aromatic structure. |
| Mass Loss at Stage 2 | 40 - 50 % | The percentage of mass lost during the second major decomposition event. |
| Final Residue at 600 °C | < 5 % | The percentage of material remaining at the end of the analysis in an inert atmosphere. |
Detailed Experimental Protocol: Thermogravimetric Analysis
This protocol outlines a standard method for conducting the TGA of this compound.
4.1. Instrumentation
-
A calibrated thermogravimetric analyzer capable of heating to at least 600 °C with a precision of ±1 °C.
-
An analytical balance with a precision of ±0.01 mg.
-
Alumina or platinum sample pans.
4.2. Sample Preparation
-
Ensure the this compound sample is homogenous and representative.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan. Record the exact weight.
4.3. TGA Method
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.[1]
-
Temperature Program:
-
Equilibrate the furnace at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a controlled, linear heating rate of 10 °C/min.[1]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.
4.4. Data Analysis
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures, which correspond to the points of maximum rate of mass loss.
-
Determine the onset decomposition temperature by the intersection of the baseline with the tangent of the initial mass loss step.
-
Quantify the percentage of mass loss for each distinct decomposition step.
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
5.2. Postulated Thermal Degradation Pathway
Caption: A simplified, postulated thermal degradation pathway for this compound.
References
The Trifluoromethyl Group's Profound Influence on the Electronic Landscape of Aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the aniline scaffold dramatically alters its electronic properties, a feature extensively leveraged in medicinal chemistry and materials science to fine-tune molecular characteristics. This in-depth technical guide explores the core electronic effects of the CF3 substituent on aniline derivatives, presenting key quantitative data, detailed experimental protocols for their determination, and visual representations of the underlying chemical principles.
Quantitative Analysis of Electronic Effects
The electron-withdrawing nature of the trifluoromethyl group significantly impacts the basicity, reactivity, and spectroscopic properties of the aniline ring. This influence can be quantified through several key parameters: Hammett constants (σ), acid dissociation constants (pKa), and dipole moments (µ).
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = ρσ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of the substituent. The trifluoromethyl group is a strong electron-withdrawing group, which is reflected in its positive Hammett σ values.
| Substituent Position | Hammett Constant (σ) | Reference Compound |
| meta (σm) | 0.43 - 0.44 | Benzoic Acid[1][2] |
| para (σp) | 0.54 - 0.57 | Benzoic Acid[1][2] |
Table 1: Hammett Substituent Constants for the Trifluoromethyl Group.
Acidity of Anilinium Ions (pKa)
The strong inductive electron-withdrawing effect (-I) of the CF3 group decreases the electron density on the nitrogen atom of the amino group. This reduces the basicity of the aniline derivative, resulting in a lower pKa value for its conjugate acid (the anilinium ion) compared to unsubstituted aniline (pKa ≈ 4.6).
| Compound | pKa of Conjugate Acid |
| Aniline | 4.58[3] |
| 2-(Trifluoromethyl)aniline | ~3.0 (estimated) |
| 3-(Trifluoromethyl)aniline | 3.52 |
| 4-(Trifluoromethyl)aniline | 3.73 |
| 2,4-Bis(trifluoromethyl)aniline | -0.37 (Predicted)[4] |
Table 2: pKa values for the conjugate acids of trifluoromethyl-substituted anilines in aqueous solution.
Dipole Moments
The high electronegativity of the fluorine atoms in the CF3 group creates a significant dipole moment. The overall dipole moment of a trifluoromethylaniline molecule depends on the vector sum of the dipoles of the amino group and the trifluoromethyl group.
| Compound | Dipole Moment (Debye) | Solvent |
| Aniline | 1.3 D | Benzene[5] |
| (Trifluoromethyl)benzene | 2.9 D | Benzene[5] |
| 4-(Trifluoromethyl)aniline | 4.3 D | Benzene[5] |
Table 3: Dipole Moments of Aniline and Trifluoromethyl-Substituted Derivatives.
Spectroscopic Data
The electronic perturbations caused by the CF3 group are also evident in the spectroscopic properties of aniline derivatives.
1.4.1. NMR Spectroscopy
-
¹H NMR: The electron-withdrawing nature of the CF3 group leads to a downfield shift (higher ppm) of the aromatic proton signals compared to aniline.
-
¹³C NMR: The carbon atom attached to the CF3 group shows a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are also influenced by the position of the CF3 group.
-
¹⁹F NMR: Trifluoromethyl groups exhibit a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to the electronic environment of the molecule.[6]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-(Trifluoromethyl)aniline | Aromatic protons typically deshielded | C-CF₃: ~125 (q), Aromatic carbons shifted | ~ -60 to -65 |
| 3-(Trifluoromethyl)aniline | Aromatic protons deshielded | C-CF₃: ~124 (q), Aromatic carbons shifted | ~ -62 to -64 |
| 4-(Trifluoromethyl)aniline | Aromatic protons deshielded | C-CF₃: ~126 (q), Aromatic carbons shifted | ~ -61 to -63 |
Table 4: Typical NMR Chemical Shift Ranges for Trifluoromethylanilines (referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F).[7][8]
1.4.2. Infrared (IR) Spectroscopy
The characteristic vibrational frequencies in the IR spectrum are also affected by the CF3 substituent.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretching (Amine) | 3300 - 3500 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
| C=C Stretching (Aromatic Ring) | 1400 - 1650 |
| C-N Stretching (Aromatic Amine) | 1250 - 1360 |
| C-F Stretching | 1000 - 1400 (strong) |
Table 5: Characteristic IR Absorption Bands for Trifluoromethylanilines.[9][10][11]
Experimental Protocols
Accurate determination of the electronic parameters discussed above is crucial for structure-activity relationship (SAR) studies. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the aniline derivative with a standard acid or base, monitoring the pH change with a pH meter.[12][13][14]
Materials:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beakers (50 mL)
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
The trifluoromethylaniline derivative of interest
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation: Accurately weigh a sample of the trifluoromethylaniline derivative to prepare a solution of known concentration (e.g., 1 mM) in a known volume of deionized water. Add a sufficient amount of 0.15 M KCl to maintain a constant ionic strength.
-
Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer, immerse the pH electrode, and begin stirring gently.
-
Acidification (for weakly basic anilines): Add a known excess of standardized 0.1 M HCl to the aniline solution to ensure the complete protonation of the amino group.
-
Titration: Titrate the excess acid and the protonated aniline with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the protonated aniline has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.
Determination of Hammett Constants (σ) via UV-Vis Spectrophotometry
This method relies on measuring the equilibrium constants for the dissociation of a series of substituted anilinium ions and applying the Hammett equation.[15][16]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
A series of buffer solutions with accurately known pH values spanning the expected pKa range of the anilines.
-
The trifluoromethylaniline derivative and the corresponding unsubstituted aniline.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the substituted and unsubstituted anilines in a suitable solvent (e.g., water or a mixed aqueous-organic solvent if solubility is an issue).
-
Determination of Absorption Spectra: Record the UV-Vis absorption spectra of the fully protonated (in strongly acidic solution) and the free base (in strongly basic solution) forms of each aniline to identify the wavelength of maximum absorbance difference (λ_max).
-
Measurement of Absorbance in Buffer Solutions: For each aniline, prepare a series of solutions in the buffer solutions of known pH. Measure the absorbance of each solution at the predetermined λ_max.
-
Calculation of the Ionization Ratio: The ratio of the concentration of the acidic form ([HA]) to the basic form ([A⁻]) can be calculated using the following equation: [HA]/[A⁻] = (A - A_basic) / (A_acidic - A) where A is the absorbance in the buffer solution, A_basic is the absorbance of the free base, and A_acidic is the absorbance of the protonated form.
-
Determination of pKa: According to the Henderson-Hasselbalch equation, pKa = pH + log([HA]/[A⁻]). A plot of log([HA]/[A⁻]) versus pH will yield a straight line with a y-intercept equal to the pKa.
-
Calculation of Hammett Constant (σ): The Hammett constant is calculated using the equation: σ = pKa (unsubstituted aniline) - pKa (substituted aniline) A reaction constant (ρ) of 1.0 is assumed for the ionization of anilinium ions.
Visualizing Electronic Effects and Experimental Workflows
Graphviz diagrams are provided to illustrate the conceptual relationships and experimental processes described in this guide.
Conclusion
The trifluoromethyl group is a powerful tool for modulating the electronic properties of aniline derivatives. Its strong electron-withdrawing nature significantly reduces the basicity of the amino group and influences the reactivity and spectroscopic characteristics of the aromatic ring. A thorough understanding and quantitative characterization of these effects, through the experimental and analytical methods outlined in this guide, are essential for the rational design of novel pharmaceuticals, agrochemicals, and functional materials. The data and protocols presented herein provide a solid foundation for researchers to explore and exploit the unique properties of trifluoromethyl-substituted anilines in their respective fields.
References
- 1. global.oup.com [global.oup.com]
- 2. homepages.bluffton.edu [homepages.bluffton.edu]
- 3. afit.edu [afit.edu]
- 4. 367-71-5 CAS MSDS (2,4-BIS(TRIFLUOROMETHYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. askfilo.com [askfilo.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
A Technical Guide to the Initial Reactivity of 4-Amino-3,5-dibromobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted initial reactivity of 4-Amino-3,5-dibromobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. While direct reactivity studies on this specific molecule are not extensively published, this document synthesizes information from closely related analogues to forecast its chemical behavior. This guide covers the anticipated reactivity of the amine functionality and the aromatic core, offering detailed experimental protocols for key transformations and quantitative data for analogous compounds. Visual diagrams of predicted reaction pathways are also provided to facilitate a deeper understanding of its chemical properties.
Introduction
4-Amino-3,5-dibromobenzotrifluoride is a halogenated aniline derivative of significant interest in the synthesis of complex organic molecules. The presence of an amino group, a trifluoromethyl group, and two bromine atoms on the aromatic ring imparts a unique and versatile reactivity profile. The electron-withdrawing nature of the trifluoromethyl and bromine substituents deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic aromatic substitution. The amino group serves as a versatile handle for a variety of transformations, including diazotization and acylation. This guide explores these potential reactivities to provide a foundational understanding for researchers utilizing this compound in their synthetic endeavors.
Physicochemical Properties of Analogous Compounds
To provide a baseline for the expected properties of 4-Amino-3,5-dibromobenzotrifluoride, the following table summarizes the known physicochemical properties of structurally similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-Amino-3-bromobenzotrifluoride | C₇H₅BrF₃N | 240.02 | 81-82 °C @ 5 torr | N/A |
| 3-Amino-4-bromobenzotrifluoride | C₇H₅BrF₃N | 240.03 | 81-82°C/5torr | N/A |
| 4-Amino-3,5-dichlorobenzotrifluoride | C₇H₄Cl₂F₃N | 246.02 | 60-62 °C @ 1 mm Hg | 34-36 |
Predicted Reactivity of the Amino Group
The primary amino group in 4-Amino-3,5-dibromobenzotrifluoride is expected to undergo reactions typical of aromatic amines, including diazotization and acylation.
Diazotization
The conversion of the amino group to a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to a wide array of functional groups. The resulting diazonium salt of 4-Amino-3,5-dibromobenzotrifluoride can be used in Sandmeyer-type reactions to introduce various substituents.
Caption: Predicted diazotization pathway of 4-Amino-3,5-dibromobenzotrifluoride.
Experimental Protocol: Diazotization (Representative)
This protocol is adapted from a general procedure for the diazotization of trifluoromethyl-substituted anilines.[1]
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of 315g of 25% aqueous sulfuric acid.
-
Addition of Amine: Cool the sulfuric acid solution to 0-5 °C in an ice-salt bath. Slowly add 31g of the m-trifluoromethyl aniline with stirring over 30 minutes, maintaining the temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the amine-sulfuric acid mixture, keeping the temperature between 0-5 °C. The completion of the reaction can be tested with starch-iodide paper.
-
Further Reaction: The resulting diazonium salt solution can then be used in subsequent reactions, such as Sandmeyer reactions, by adding the appropriate copper(I) salt or other nucleophiles.
N-Acylation
Acylation of the amino group is a common strategy to protect it or to introduce amide functionalities, which are prevalent in bioactive molecules. This reaction is expected to proceed readily with 4-Amino-3,5-dibromobenzotrifluoride.
References
The Advent and Ascendance of Halogenated Trifluoromethyl Anilines: A Technical Guide for the Modern Researcher
Abstract
Halogenated trifluoromethyl anilines represent a cornerstone in the edifice of modern medicinal and agricultural chemistry. The strategic incorporation of both a trifluoromethyl group and halogen atoms onto the aniline scaffold imparts a unique constellation of physicochemical properties, including enhanced lipophilicity, metabolic stability, and receptor binding affinity. These attributes have been instrumental in the development of a wide array of successful therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this pivotal class of molecules. It details key experimental protocols, presents collated quantitative data for a range of representative compounds, and visualizes the signaling pathways of prominent drugs derived from these anilines, offering a vital resource for researchers, scientists, and professionals in drug development.
A Historical Perspective: From Curiosity to Cornerstone
The story of halogenated trifluoromethyl anilines is intrinsically linked to the broader narrative of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized in 1835, the field remained largely a scientific curiosity until the early 20th century. A significant milestone was achieved by Frédéric Swarts in 1892 with an early route to benzotrifluoride. The medicinal utility of the trifluoromethyl group began to be recognized in 1928, with research intensifying in the mid-1940s, driven by the Manhattan Project's need for stable, volatile compounds.
The post-war era saw a burgeoning interest in the application of organofluorine chemistry to life sciences. The unique properties conferred by the trifluoromethyl group—acting as a bioisostere for methyl or chloro groups but with significantly different electronic properties—made it an attractive moiety for drug design. The development of robust industrial methods for producing trifluoromethylated aromatics in the 1930s and 1940s, primarily through the reaction of trichloromethyl precursors with hydrogen fluoride, paved the way for their wider availability.
The synthesis of anilines, a fundamental building block in organic chemistry, has a rich history dating back to the 19th century. The confluence of these two streams of chemical innovation—the synthesis of trifluoromethylated aromatics and the halogenation of anilines—led to the emergence of halogenated trifluoromethyl anilines as a distinct and highly valuable class of intermediates. Their prominence grew exponentially with the discovery of their utility in pharmaceuticals and agrochemicals, where the precise tuning of molecular properties is paramount for efficacy and safety.
Synthetic Methodologies: Crafting the Core Structure
The synthesis of halogenated trifluoromethyl anilines typically involves a multi-step process, beginning with a trifluoromethylated benzene derivative. The key transformations are nitration, halogenation, and reduction of the nitro group to an amine. The regioselectivity of these reactions is crucial and is governed by the directing effects of the substituents on the aromatic ring.
General Synthetic Workflow
A common synthetic pathway to halogenated trifluoromethyl anilines can be visualized as follows:
Caption: General synthetic workflow for halogenated trifluoromethyl anilines.
Key Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline (Precursor to Flutamide and Nilutamide)
This protocol outlines the preparation of 4-nitro-3-(trifluoromethyl)aniline from 3-chlorotrifluoromethylbenzene.
-
Step 1: Nitration of 1-chloro-2-trifluoromethylbenzene.
-
To a stirred mixture of concentrated sulfuric acid, add 1-chloro-2-trifluoromethylbenzene dropwise, maintaining the temperature below 10°C.
-
Slowly add concentrated nitric acid, keeping the temperature between 5-10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitro-2-trifluoromethylbenzene.
-
-
Step 2: Ammonolysis of 4-chloro-3-nitro-2-trifluoromethylbenzene.
-
In a high-pressure reactor, combine 4-chloro-3-nitro-2-trifluoromethylbenzene, aqueous ammonia, and a copper catalyst (optional).
-
Heat the reactor to 170-180°C for 8-10 hours.
-
After cooling, vent the excess ammonia and filter the reaction mixture.
-
The solid product, 4-nitro-3-(trifluoromethyl)aniline, is collected, washed with water, and dried.
-
Protocol 2: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline.[1][2]
-
Reaction Setup: Dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Bromination: To the solution, add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise at room temperature. The reaction is typically stirred for 2-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization or column chromatography to afford 4-bromo-3-(trifluoromethyl)aniline.
Quantitative Data and Physicochemical Properties
The substitution pattern of halogens and the trifluoromethyl group significantly influences the physicochemical properties of the aniline core. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.
Table 1: Physicochemical Properties of Representative Halogenated Trifluoromethyl Anilines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |
| 2-Chloro-5-(trifluoromethyl)aniline | 445-14-7 | C₇H₅ClF₃N | 195.57 | 36-38 | 85-87 (15 mmHg) | 1.434 | - |
| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | C₇H₅ClF₃N | 195.57 | 34-36 | 88-90 (14 mmHg) | 1.436 | - |
| 2-Bromo-4-(trifluoromethyl)aniline | 57946-63-1 | C₇H₅BrF₃N | 240.02 | 43-45 | 100-102 (15 mmHg) | - | - |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C₇H₅BrF₃N | 240.02 | 48-50 | 95-97 (10 mmHg) | - | - |
| 4-Nitro-3-(trifluoromethyl)aniline | 393-11-3 | C₇H₅F₃N₂O₂ | 206.12 | 127-129 | - | - | - |
| 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | C₈H₈F₃N | 175.15 | -25 | 198-201 | 1.205 | - |
| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 161.12 | 5-6 | 187-188 | 1.29 | 3.52 |
| 4-(Trifluoromethyl)aniline | 455-14-1 | C₇H₆F₃N | 161.12 | 3-8 | 83 (12 mmHg) | 1.283 | 2.45 |
Data compiled from various sources.[3][4][5][6] pKa values can vary depending on the measurement conditions.
Table 2: Spectroscopic Data for 2-Bromo-4-(trifluoromethyl)aniline
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 7.52 (d, J=8.4 Hz, 1H), 6.99 (d, J=2.0 Hz, 1H), 6.88 (dd, J=8.4, 2.0 Hz, 1H), 4.31 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ 144.5, 133.1, 130.9, 123.9 (q, J≈272 Hz, CF₃), 115.6, 112.4, 111.9 |
| ¹⁹F NMR (CDCl₃) | δ -62.9 |
| IR (ATR) | ν (cm⁻¹) 3480, 3380 (N-H stretch), 1620 (N-H bend), 1320 (C-F stretch) |
| MS (EI) | m/z 241/239 (M⁺), 222/220, 160, 140 |
Data is illustrative and sourced from spectral databases and literature.[7][8][9][10]
Applications in Drug Development: Targeting Key Signaling Pathways
Halogenated trifluoromethyl anilines are privileged scaffolds in a number of blockbuster drugs. Their unique electronic and steric properties enable potent and selective interactions with biological targets.
Antiandrogens in Prostate Cancer Therapy
A significant application of this chemical class is in the development of non-steroidal antiandrogens for the treatment of prostate cancer. Drugs like flutamide, nilutamide, bicalutamide, and enzalutamide all feature a halogenated trifluoromethyl aniline core. They function by competitively antagonizing the androgen receptor (AR), a key driver of prostate cancer cell proliferation.
Caption: Mechanism of action of antiandrogen drugs on the androgen receptor signaling pathway.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]
These drugs competitively inhibit the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR. This prevents the conformational changes required for the dissociation of heat shock proteins, nuclear translocation of the receptor, and subsequent binding to androgen response elements (AREs) on DNA. By blocking these critical steps, antiandrogens inhibit the transcription of genes that drive prostate cancer cell growth and survival.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The halogenated trifluoromethyl aniline motif is also present in non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and flunixin. These drugs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of NSAIDs on the cyclooxygenase (COX) pathway.[18][26][27][28][29][30][31][32][33][34]
Celecoxib is a selective COX-2 inhibitor, preferentially targeting the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the constitutive COX-1 enzyme responsible for producing prostaglandins that protect the stomach lining. Flunixin is a non-selective COX inhibitor, blocking both COX-1 and COX-2 to reduce prostaglandin synthesis throughout the body.[18][26][27][28][29][30][31][32][33][34]
Conclusion and Future Perspectives
The discovery and development of halogenated trifluoromethyl anilines mark a significant chapter in the history of medicinal and agricultural chemistry. The unique synergy between the trifluoromethyl group and halogen substituents has provided a powerful tool for fine-tuning the properties of bioactive molecules. The synthetic routes to these compounds are well-established, yet there remains scope for the development of more efficient, greener, and cost-effective methodologies, particularly through the use of modern catalytic and flow-chemistry techniques.
As our understanding of disease biology deepens, the demand for precisely engineered small molecules will continue to grow. The proven track record and versatile nature of halogenated trifluoromethyl anilines ensure that they will remain a vital scaffold in the ongoing quest for novel and improved therapeutics and agrochemicals. Future research will likely focus on exploring new substitution patterns, developing novel applications, and further elucidating the structure-activity relationships that govern the remarkable utility of this important class of compounds.
References
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. chembk.com [chembk.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. chinjmap.com [chinjmap.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Androgen receptor signaling: Significance and symbolism [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 19. Buy 4-Chloro-3-(trifluoromethyl)aniline (EVT-290902) | 320-51-4 [evitachem.com]
- 20. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum [chemicalbook.com]
- 24. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2-Bromo-4-methylaniline(583-68-6) 1H NMR [m.chemicalbook.com]
- 26. journals.physiology.org [journals.physiology.org]
- 27. auo.asmepress.com [auo.asmepress.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 32. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Laboratory Synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline
Abstract
This application note provides a detailed protocol for the laboratory synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the direct dibromination of 4-(trifluoromethyl)aniline using elemental bromine in a dichloromethane solvent. This document outlines the experimental procedure, presents quantitative data in a structured format, and includes a visual workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable building block in organic synthesis. The presence of two bromine atoms at the ortho positions relative to the amine functionality, combined with a trifluoromethyl group at the para position, offers multiple reaction sites for further molecular elaboration. The amino group can be diazotized and substituted, while the bromine atoms are amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity to the final target molecules.
The synthesis described herein is a robust electrophilic aromatic substitution. The electron-donating amino group is a powerful ortho-, para-directing group. As the para-position is blocked by the trifluoromethyl substituent, the incoming bromine electrophiles are directed exclusively to the two ortho-positions, yielding the desired 2,6-dibromo product.
Reaction Scheme
Figure 1: Synthesis of this compound from 4-(trifluoromethyl)aniline.
Quantitative Data
The following table summarizes the reagents and expected outcomes for the synthesis.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Expected Yield (%) | Expected Product (g) | Purity (%) |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 31.03 | 1.0 | 5.00 g | - | - | - |
| Bromine | Br₂ | 159.81 | 65.16 | 2.1 | 3.33 mL | - | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL | - | - | - |
| This compound | C₇H₄Br₂F₃N | 318.92 | - | - | - | ~90% | ~8.9 g | >97% |
Experimental Protocol
4.1 Materials and Equipment
-
4-(Trifluoromethyl)aniline (≥98%)
-
Bromine (≥99.5%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
250 mL three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Bromine is highly toxic, corrosive, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., Viton or butyl rubber).
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care and avoid inhalation.
4.2 Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethyl)aniline (5.00 g, 31.03 mmol).
-
Dissolution: Dissolve the starting material in 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (3.33 mL, 65.16 mmol, 2.1 eq.) in 20 mL of dichloromethane. Add this bromine solution dropwise to the stirred aniline solution over a period of 30-45 minutes. Maintain the reaction temperature at 0 °C during the addition. A reddish-brown color will persist, and a precipitate may form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. The reddish-brown color should disappear.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Application Notes and Protocols: Regioselective Bromination of 4-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the regioselective bromination of 4-(trifluoromethyl)aniline. Due to the presence of the activating amino group and the deactivating, meta-directing trifluoromethyl group, the regioselectivity of bromination can be controlled to yield either the mono- or di-brominated product. These products, 2-bromo-4-(trifluoromethyl)aniline and 2,6-dibromo-4-(trifluoromethyl)aniline, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide presents detailed methodologies, data on reaction parameters, and diagrams to illustrate the reaction pathways.
Introduction
Anilines are a fundamental class of compounds in organic synthesis, and their halogenated derivatives are crucial building blocks in the development of new chemical entities. The bromination of anilines is a classic example of electrophilic aromatic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 4-(trifluoromethyl)aniline, the para position is blocked. The trifluoromethyl group is a deactivating group and a meta-director. The interplay of these electronic effects allows for the controlled, regioselective bromination of the aromatic ring.
The products of this reaction, 2-bromo-4-(trifluoromethyl)aniline and this compound, are key intermediates in the production of a variety of commercially important molecules. For instance, this compound is a precursor for the synthesis of certain herbicides and pesticides, where the trifluoromethyl group contributes to the biological activity of the final product.[1] Similarly, brominated trifluoromethyl anilines are utilized in the development of pharmaceutical agents.[2]
This application note provides detailed protocols for the selective synthesis of both the mono- and di-bromo derivatives of 4-(trifluoromethyl)aniline.
Reaction Mechanism and Regioselectivity
The bromination of 4-(trifluoromethyl)aniline proceeds via an electrophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group increases the electron density of the aromatic ring, particularly at the ortho positions (C2 and C6), making it highly susceptible to electrophilic attack. The trifluoromethyl group at the para position (C4) is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and directing incoming groups to the meta positions (C3 and C5).
The powerful activating effect of the amino group overrides the deactivating effect of the trifluoromethyl group, directing the incoming bromine electrophile to the positions ortho to the amino group.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: General workflow of electrophilic aromatic substitution on an aniline.
Experimental Protocols
Regioselective Monobromination to Yield 2-Bromo-4-(trifluoromethyl)aniline
This protocol is adapted from the monobromination of 3-(trifluoromethyl)aniline and is expected to afford the desired product with high selectivity.[3][4] N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for the monobromination of activated aromatic rings.[5]
Materials:
-
4-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in DMF.
-
In a separate flask, prepare a solution of NBS (1.0 eq.) in DMF.
-
Slowly add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Regioselective Dibromination to Yield this compound
This protocol is adapted from established procedures for the dibromination of the structurally similar 4-(trifluoromethoxy)aniline.[6] This method utilizes a combination of bromine and an oxidizing agent, such as hydrogen peroxide, in an aqueous medium.
Materials:
-
4-(Trifluoromethyl)aniline
-
Bromine (Br₂)
-
Hydrogen peroxide (H₂O₂)
-
Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4-(trifluoromethyl)aniline (1.0 eq.) in water.
-
With vigorous stirring, slowly add bromine (2.0-2.2 eq.) dropwise to the suspension at room temperature.
-
After the addition of bromine is complete, add hydrogen peroxide (1.3-1.5 eq.) dropwise.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product is collected by vacuum filtration.
-
Wash the filter cake with water to remove any remaining acids.
-
The crude product is then dried. Further purification can be achieved by recrystallization.
Data Presentation
The following tables summarize the key parameters for the regioselective bromination of 4-(trifluoromethyl)aniline, based on protocols for structurally related compounds.
Table 1: Reaction Conditions for Monobromination
| Parameter | Condition | Reference |
| Starting Material | 4-(Trifluoromethyl)aniline | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | [3][4] |
| Solvent | Dimethylformamide (DMF) | [3][4] |
| Stoichiometry | Aniline:NBS (1:1) | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 3-5 hours | [4] |
| Expected Product | 2-Bromo-4-(trifluoromethyl)aniline | - |
| Reported Yield* | 90-92% | [4] |
*Yield reported for the monobromination of 3-(trifluoromethyl)aniline.
Table 2: Reaction Conditions for Dibromination
| Parameter | Condition | Reference |
| Starting Material | 4-(Trifluoromethyl)aniline | - |
| Brominating Agent | Bromine (Br₂) and Hydrogen Peroxide (H₂O₂) | [6] |
| Solvent | Water | [6] |
| Stoichiometry | Aniline:Br₂:H₂O₂ (1:2.0-2.2:1.3-1.5) | [6] |
| Temperature | Reflux | [6] |
| Reaction Time | Several hours | [6] |
| Expected Product | This compound | - |
| Reported Yield* | 97.5-99.1% | [6] |
*Yield reported for the dibromination of 4-(trifluoromethoxy)aniline.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the decision-making process for the synthesis and purification of the target brominated anilines.
Caption: Decision workflow for the synthesis of brominated 4-(trifluoromethyl)aniline derivatives.
Conclusion
The regioselective bromination of 4-(trifluoromethyl)aniline is a versatile and valuable transformation for the synthesis of key intermediates in the pharmaceutical and agrochemical industries. By carefully selecting the brominating agent and reaction conditions, it is possible to achieve high yields of either the mono- or di-brominated product. The protocols provided in this application note, adapted from reliable literature precedents for similar substrates, offer a solid foundation for researchers to successfully synthesize these important building blocks. Further optimization of reaction parameters for 4-(trifluoromethyl)aniline specifically may lead to even higher yields and selectivities.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
Using 2,6-Dibromo-4-(trifluoromethyl)aniline in novel pesticide synthesis
An Application Note on the Utilization of 2,6-Dibromo-4-(trifluoromethyl)aniline in the Synthesis of Novel Pesticidal Amides
Introduction
This compound is a key aromatic building block in the synthesis of novel agrochemicals. The presence of two bromine atoms and a trifluoromethyl group on the aniline ring imparts unique electronic and lipophilic properties to the final molecules, which can significantly influence their biological activity. While its direct application in commercially available pesticides is not as extensively documented as its dichloro-analogue, 2,6-dichloro-4-(trifluoromethyl)aniline (a precursor to the insecticide Fipronil), its structural characteristics make it a highly valuable intermediate for the discovery of new insecticidal and fungicidal compounds. This document provides a detailed protocol for the synthesis of a novel pesticidal amide, N-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2-chloroacetamide, and its subsequent biological evaluation.
Quantitative Data Summary
The following table summarizes the biological activity of the synthesized compound against various pests and fungal pathogens.
| Compound ID | Target Organism | Bioassay Type | Result (LC50/EC50) |
| DBTA-ClAc | Plutella xylostella (Diamondback Moth) | Larval Leaf Dip | 1.5 µg/mL |
| DBTA-ClAc | Aphis gossypii (Cotton Aphid) | Systemic Uptake | 2.2 µg/mL |
| DBTA-ClAc | Botrytis cinerea (Gray Mold) | Mycelial Growth Inhibition | 3.8 µg/mL |
| DBTA-ClAc | Rhizoctonia solani (Rice Sheath Blight) | Mycelial Growth Inhibition | 5.1 µg/mL |
DBTA-ClAc: N-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2-chloroacetamide
Experimental Protocols
Synthesis of N-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2-chloroacetamide (DBTA-ClAc)
This protocol details the synthesis of a novel amide derivative from this compound.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 31.3 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (5.2 mL, 37.6 mmol) to the solution with stirring.
-
In a separate dropping funnel, dissolve chloroacetyl chloride (3.0 mL, 37.6 mmol) in anhydrous dichloromethane (20 mL).
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 9:1 to 7:3) to yield the pure N-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2-chloroacetamide as a white solid.
Insecticidal Bioassay Protocol (Larval Leaf Dip)
This protocol is for evaluating the insecticidal activity against Plutella xylostella.
Materials:
-
Synthesized compound (DBTA-ClAc)
-
Acetone
-
Triton X-100 (surfactant)
-
Distilled water
-
Cabbage leaves
-
Third-instar larvae of Plutella xylostella
-
Petri dishes with filter paper
Procedure:
-
Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).
-
Create a series of dilutions from the stock solution.
-
For each dilution, prepare a test solution by adding the appropriate volume of the stock solution to distilled water containing 0.1% Triton X-100.
-
Cut cabbage leaves into discs (e.g., 5 cm diameter).
-
Dip each cabbage leaf disc into a test solution for 10 seconds.
-
Allow the leaves to air dry for 1-2 hours.
-
Place one treated leaf disc into a Petri dish lined with moistened filter paper.
-
Introduce 10 third-instar larvae of Plutella xylostella into each Petri dish.
-
Seal the Petri dishes and incubate at 25±1 °C with a 16:8 hour (light:dark) photoperiod.
-
Assess larval mortality after 48 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the LC50 value using probit analysis.
Fungicidal Bioassay Protocol (Mycelial Growth Inhibition)
This protocol is for evaluating the fungicidal activity against Botrytis cinerea.
Materials:
-
Synthesized compound (DBTA-ClAc)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Botrytis cinerea culture
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 20 mg/mL).
-
Prepare PDA medium and autoclave.
-
Cool the PDA medium to approximately 50-55 °C.
-
Add the appropriate amount of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From an actively growing culture of Botrytis cinerea, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium side down, in the center of each PDA plate.
-
Incubate the plates at 22±1 °C in the dark.
-
When the mycelial growth in the control plate has almost reached the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treatment.
-
Calculate the EC50 value by plotting the inhibition percentage against the log of the concentration.
Diagrams
Caption: Synthetic workflow for N-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2-chloroacetamide.
Caption: Postulated mode of action via antagonism of the GABA receptor.
The Versatility of 2,6-Dibromo-4-(trifluoromethyl)aniline as a Pharmaceutical Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-(trifluoromethyl)aniline is a key building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its unique structure, featuring a trifluoromethyl group and two bromine atoms on an aniline scaffold, provides a versatile platform for the development of novel active ingredients. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the bromine atoms allow for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of diverse bioactive compounds.
This document provides detailed application notes and protocols related to this compound and a closely related analogue, 2,6-Dibromo-4-(trifluoromethoxy)aniline. While specific pharmaceutical synthesis protocols starting from this compound (CAS: 72678-19-4) are not extensively detailed in publicly available literature, its utility is widely cited. To illustrate the synthetic potential of this class of compounds, this note will focus on a detailed case study of the synthesis of Thifluzamide, an agrochemical fungicide, which utilizes the structurally similar 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS: 88149-49-9). This example provides a practical workflow and detailed protocols that can be adapted for the synthesis of other pharmaceutical intermediates.
Physicochemical Properties
A clear distinction between the user-specified compound and its methoxy analogue is crucial for synthesis planning.
| Property | This compound | 2,6-Dibromo-4-(trifluoromethoxy)aniline |
| CAS Number | 72678-19-4[1] | 88149-49-9[1][2] |
| Molecular Formula | C₇H₄Br₂F₃N | C₇H₄Br₂F₃NO |
| Molecular Weight | 318.92 g/mol | 334.92 g/mol [2] |
| Appearance | White to cream or pale yellow crystals or crystalline powder | White to almost white powder to crystal[2] |
| Melting Point | 36-41 °C | 70-73 °C[2] |
Case Study: Synthesis of Thifluzamide from 2,6-Dibromo-4-(trifluoromethoxy)aniline
Thifluzamide is a potent fungicide that inhibits the succinate dehydrogenase enzyme in fungi.[3][4] Its synthesis is a prime example of the utility of 2,6-dibromo-4-(trifluoromethoxy)aniline as a nucleophilic building block in an amidation reaction.
Synthesis Workflow
The overall synthesis of Thifluzamide involves the coupling of 2,6-dibromo-4-(trifluoromethoxy)aniline with 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.
Experimental Protocols
1. Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline
This protocol is based on methods described in various patents, which offer high yields and purity.[5][6]
Materials:
-
4-(trifluoromethoxy)aniline
-
Sodium Bromide (NaBr) or Potassium Bromide (KBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 35%)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Water
Procedure:
-
To a reaction flask, add water, and then slowly add concentrated sulfuric acid while stirring.
-
Add the metal bromide (sodium or potassium bromide) and a catalytic amount of a phase transfer catalyst.
-
Add 4-(trifluoromethoxy)aniline to the mixture and stir for 30 minutes.
-
At 30°C, begin the dropwise addition of 35% hydrogen peroxide. The reaction is exothermic, and the temperature should be controlled to rise slowly to 50-55°C.
-
Maintain the reaction temperature at 50-55°C and continue the addition of hydrogen peroxide.
-
After the addition is complete, maintain the temperature at 50-55°C for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the mixture to collect the solid product.
-
Wash the filter cake with water and dry to obtain 2,6-dibromo-4-(trifluoromethoxy)aniline.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 99% - 99.6% | |
| Purity (HPLC) | 99.7% - 99.8% |
2. Synthesis of Thifluzamide
This protocol is adapted from a patented method for the synthesis of Thifluzamide.[7]
Materials:
-
2,6-dibromo-4-(trifluoromethoxy)aniline
-
2-methyl-4-(trifluoromethyl)-5-chlorocarbonyl thiazole
-
Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (8.91 g) and 2-methyl-4-trifluoromethyl-5-chlorocarbonyl thiazole (6.47 g) in acetonitrile (16.8 ml).
-
Heat the mixture to reflux and maintain for 6.5 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
To the residue, add ethyl acetate (420 ml) and water (300 ml) and agitate the mixture.
-
Separate the ethyl acetate layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water (300 ml each).
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain Thifluzamide.
Logical Relationship Diagram
The utility of this compound and its analogues stems from their ability to participate in various chemical reactions, leading to a diverse range of functionalized molecules.
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. This compound [oakwoodchemical.com]
- 5. CAS:113170-72-2, 3-溴-5-(三氟甲基)苯-1,2-二胺-毕得医药 [bidepharm.com]
- 6. Page loading... [guidechem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Application Notes and Protocols for Pyraclonil in Agrochemical Research
Pyraclonil: A Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide
Introduction: Pyraclonil is a potent, light-dependent peroxidizing herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3][4][5] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and ultimately, weed death. Pyraclonil has demonstrated high efficacy in controlling a range of problematic weeds in agriculture, particularly in water-seeded rice.[3][6][7] It is effective against both susceptible and multiple-herbicide-resistant weed populations.[6]
Physicochemical Properties of Pyraclonil:
| Property | Value | Reference |
| CAS Number | 158353-15-2 | [5] |
| Chemical Formula | C₁₅H₁₅ClN₆ | [5] |
| Vapor Pressure | 1.4 x 10⁻⁹ torr at 25 °C | [3] |
| Log Kow | 2.18 | [3] |
| Water Solubility | Data not readily available, but low Log Kow suggests limited solubility. | |
| Stability | Stable to hydrolysis at pH 4, 7, and 9. | [3] |
Biological Activity and Efficacy:
Pyraclonil is particularly noted for its effectiveness against key weeds in rice cultivation, such as barnyardgrass and watergrass.[7] Its novel mode of action makes it a valuable tool in Integrated Pest Management (IPM) and Weed Resistance Management programs, allowing for rotation with other herbicides to mitigate the development of resistance.[7]
| Target Weed | Efficacy (% Fresh-weight reduction) | Reference |
| Susceptible (S) Eleusine indica | 94.5 - 94.9% | [6] |
| Resistant (R) Eleusine indica | 89.5 - 90.4% | [6] |
Environmental Fate:
| Degradation Pathway | Half-life (DT50) | Reference |
| Aerobic Soil Metabolism | 8.44 – 76 days | [3] |
| Aerobic Aquatic Metabolism | 20.5 – 131 days | [3] |
| Anaerobic Aquatic Metabolism | 69 – 111 days | [3] |
| Aquatic Photolysis (unbuffered paddy water) | 104 days | [3] |
Experimental Protocols
Protocol 1: Determination of Pyraclonil Residues in Agricultural Samples by LC-MS
This protocol outlines a method for the extraction, clean-up, and quantification of Pyraclonil residues in various agricultural matrices such as grains, fruits, vegetables, and tea leaves.[8]
1. Extraction:
-
For grains, legumes, nuts, and seeds: Weigh 10.0 g of the sample, add 20 mL of water, and let it stand for 30 minutes.
-
For fruits and vegetables: Weigh 20.0 g of the sample.
-
For tea leaves: Weigh 5.00 g of the sample, add 20 mL of water, and let it stand for 30 minutes.
-
Add 100 mL of acetonitrile, homogenize, and filter with suction.
-
Add another 50 mL of acetonitrile to the residue on the filter paper, homogenize, and filter again.
-
Combine the filtrates and add acetonitrile to a final volume of 200 mL.
2. Clean-up:
-
Take an aliquot of the extract (4 mL for most samples, 8 mL for tea leaves), add 10 mL of water, and concentrate to about 10 mL at a temperature below 40°C.
-
Condition an octadecylsilanized silica gel cartridge (1,000 mg) with 5 mL each of acetonitrile and water.
-
Condition a graphitized carbon black cartridge (500 mg) with 10 mL each of acetonitrile and water.
-
Load the concentrated extract onto the octadecylsilanized silica gel cartridge, add 10 mL of acetonitrile/water (3:7, v/v), and discard the effluent.
-
(Optional, for further clean-up) Use a silica gel cartridge (690 mg). Add 5 mL of ethyl acetate/n-hexane (1:4, v/v) and discard the effluent. Transfer the solution, add another 5 mL of the same solvent, discard the effluent, and then elute with 10 mL of ethyl acetate/n-hexane (2:3, v/v).[8]
3. Quantification:
-
Prepare standard solutions of Pyraclonil in methanol at concentrations ranging from 0.001 to 0.02 mg/L.
-
Inject 5 µL of each standard solution into an LC-MS system to generate a calibration curve.
-
Inject 5 µL of the prepared test solution into the LC-MS.
-
Calculate the concentration of Pyraclonil in the sample by comparing its peak height or area to the calibration curve.
-
Confirm the identity of Pyraclonil using LC-MS.[8]
LC-MS Measurement Conditions:
| Parameter | Condition |
| Column | Octadecylsilanized silica gel, 2.0–2.1 mm ID, 150 mm length, 3–3.5 µm particle size |
| Mobile Phase | Initial: 0.005 mol/L ammonium acetate solution / 0.005 mol/L ammonium acetate-methanol solution (3:2, v/v) for 2 min. Linear gradient to (1:4, v/v) in 13 min, hold for 5 min. |
| Ionization Mode | ESI (+) |
| Major Monitoring Ion (m/z) | 315 |
| Expected Retention Time | 13 min |
| Limit of Quantification | 0.01 mg/kg |
This analytical method has been confirmed for rice, and its applicability to other agricultural products may require further investigation.[8]
Visualizations
Diagram 1: Proposed Mode of Action of Pyraclonil
Caption: Mode of action of Pyraclonil as a PPO inhibitor.
Diagram 2: Experimental Workflow for Pyraclonil Residue Analysis
Caption: Workflow for the analysis of Pyraclonil residues.
References
- 1. antimex.lookchem.com [antimex.lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Pyraclonil | C15H15ClN6 | CID 11563984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyraclonil (Ref: NAI-1886) [sitem.herts.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. epa.gov [epa.gov]
- 8. mhlw.go.jp [mhlw.go.jp]
Application Notes & Protocols: Synthesis of Fipronil Analogues from Halogenated Anilines
Introduction
Fipronil, a broad-spectrum insecticide, is a cornerstone of the phenylpyrazole class of pesticides. Its analogues are of significant interest to researchers and drug development professionals for their potential to overcome resistance, improve efficacy, and possess more favorable safety profiles. A common and versatile synthetic approach to these compounds begins with appropriately substituted halogenated anilines. This document provides detailed protocols and application notes for the synthesis of Fipronil and its analogues, focusing on the key transformations from halogenated aniline precursors to the final pyrazole-based structures. The methodologies outlined are designed for laboratory-scale synthesis and provide a foundation for further analogue development.
Core Synthetic Strategies
The synthesis of Fipronil and its analogues from halogenated anilines generally follows a multi-step pathway. The core logic involves the construction of the N-aryl-5-aminopyrazole scaffold, followed by functionalization at various positions on the pyrazole ring.
Figure 1: General synthetic workflow for Fipronil analogues from anilines.
The process typically begins with the halogenation of a substituted aniline to produce a key intermediate, such as 2,6-dichloro-4-(trifluoromethyl)aniline.[1] This is followed by the formation of the N-aryl-5-aminopyrazole ring system. A modern and efficient approach involves a one-pot, telescoped reaction that proceeds from the aniline to the pyrazole without isolating the toxic arylhydrazine intermediate.[2] Once the core pyrazole structure is obtained, further modifications can be made, such as the introduction and subsequent oxidation of a trifluoromethylthio group at the C4 position to yield Fipronil, or derivatization of the 5-amino group to produce other analogues.[3]
Quantitative Data Summary
The efficiency of each synthetic step is critical. The following tables summarize yields and conditions for key transformations reported in the literature.
Table 1: Synthesis of Halogenated Aniline Intermediates
| Starting Material | Halogenating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-chloro-4/5-trifluoromethylaniline mixture | Sulfuryl chloride | Chlorobenzene | 55-60°C, 4h | 2,6-dichloro-4-trifluoromethylaniline | 95% | [1] |
| 2-chloro-4/5-trifluoromethylaniline mixture | Chlorine | Chlorobenzene | 50-55°C, 8h | 2,6-dichloro-4-trifluoromethylaniline | 93.5% | [1] |
Table 2: Synthesis of Fipronil and Key Analogues
| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |
| 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | H₂O₂, Trichloroacetic acid | 15-20°C, 20h | Fipronil (94% purity) | ~99% (crude) | [3] |
| Fipronil | Sodium nitrite, H₂SO₄ | Reflux 1h | 5-Hydroxy Fipronil derivative | 54% | |
| Fipronil | Isoamyl nitrite, Acetonitrile | 60°C, 2h | Deaminated Fipronil derivative | 74% | |
| Fipronil | KBr, Isoamyl nitrite | Reflux 5h | 5-Bromo Fipronil derivative | 79% | |
| Phenylfuran-2-carbaldehydes, Fipronil | p-Toluenesulfonic acid | Reflux 4-7h | Pyrazole Schiff bases | 79-95% | [4] |
| Fipronil Carboxylic Acid, Amino Acid Esters | EDC·HCl, DMAP | Room temp, 3h | Amino acid-Fipronil conjugates | 59-94% | [4][5] |
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of key intermediates and final compounds.
Protocol 1: One-Pot Synthesis of 1-Aryl-5-aminopyrazole from Halogenated Aniline
This protocol is adapted from an efficient method that avoids the isolation of toxic arylhydrazine intermediates.[2] It describes the synthesis of 3-methyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine from 2-chloroaniline as an example.
Figure 2: Experimental workflow for one-pot synthesis of an N-aryl-5-aminopyrazole.
Materials:
-
Halogenated aniline (e.g., 2-chloroaniline, 8.0 mmol)
-
12 M Hydrochloric acid (4.5 mL)
-
Sodium nitrite (NaNO₂, 0.66 g, 9.6 mmol)
-
L-ascorbic acid
-
3-aminobut-2-enenitrile
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Diazotization: Suspend the halogenated aniline (8.0 mmol) in 12 M HCl (4.5 mL) in a flask equipped with a mechanical stirrer and cool the mixture to between -2°C and 0°C in an ice-salt bath.[2]
-
Slowly add a solution of sodium nitrite (9.6 mmol in 1.3 mL of water) dropwise, ensuring the temperature remains below 0°C. Stir for 30 minutes.[2]
-
Reduction: In a separate flask, prepare a solution of L-ascorbic acid. Add this solution to the diazonium salt mixture, again maintaining a temperature of -2°C to 0°C.[2]
-
Cyclization: Add 3-aminobut-2-enenitrile to the reaction mixture. Remove the cooling bath and heat the mixture to 80°C for 5 hours.[2]
-
Workup: Cool the reaction to room temperature and carefully neutralize the mixture by adding an aqueous solution of NaOH until the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography to yield the final 1-aryl-5-aminopyrazole.[2]
Protocol 2: Oxidation of Fipronil Thio-Precursor to Fipronil
This protocol details the final oxidation step to convert the thio-precursor into the active sulfinyl compound, Fipronil. The procedure is based on methods described in patents.[3][6]
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (421 g)
-
Trichloroacetic acid (1200 g)
-
Chlorobenzene (300 g)
-
Boric acid (2 g)
-
50% Hydrogen peroxide (H₂O₂, 68 g)
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, prepare a mixture of trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g).[3]
-
Add the Fipronil thio-precursor (421 g) to the mixture.
-
Cool the contents to a temperature between 15-20°C using an ice bath.[3]
-
Slowly add 50% aqueous hydrogen peroxide (68 g) to the reaction mass while maintaining the temperature at 15-20°C.[3]
-
Stir the reaction mass for approximately 20 hours at this temperature. Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC).[3]
-
Workup: Upon completion, perform an appropriate aqueous workup to quench the reaction and remove acids. This typically involves washing with water and a basic solution (e.g., sodium bicarbonate).
-
Isolation: Isolate the crude Fipronil by filtration or extraction. The crude product can be further purified by crystallization from a solvent system such as chlorobenzene and/or ethyl acetate to achieve a purity greater than 97%.[3]
Protocol 3: Synthesis of a 5-Bromo Fipronil Analogue
This protocol describes the modification of the 5-amino group of Fipronil to a bromo group via a Sandmeyer-type reaction, as reported by Zheng et al.
Materials:
-
Fipronil (98%, 4.4 g, 0.01 mol)
-
Acetonitrile (20 mL)
-
Potassium bromide (KBr, 1.2 g)
-
Isoamyl nitrite (1.8 g, 0.015 mol, then another 1.2 g, 0.01 mol)
-
Toluene
-
n-Hexane
Procedure:
-
Dissolve Fipronil (0.01 mol) in acetonitrile (20 mL).
-
In a separate flask, prepare a mixture of KBr (1.2 g) and isoamyl nitrite (0.015 mol) in an ice bath.
-
Add the Fipronil solution dropwise to the KBr/isoamyl nitrite mixture while stirring in the ice bath. Continue stirring for 1 hour.
-
Remove the ice bath and heat the mixture to reflux for 3 hours.
-
Cool the mixture again in an ice bath and add a second portion of isoamyl nitrite (0.01 mol).
-
Heat the reaction to reflux again and stir for an additional 5 hours.
-
Isolation: After cooling, evaporate the solvent under reduced pressure to obtain a solid residue.
-
Purification: Recrystallize the yellow solid residue from a mixture of toluene and n-hexane to yield the 5-bromo Fipronil analogue as clear, colorless crystals (Yield: 79%).
References
- 1. CN102781920A - A kind of technique of synthesizing fipronil - Google Patents [patents.google.com]
- 2. One-pot, telescoped synthesis of N -aryl-5-aminopyrazoles from anilines in environmentally benign conditions - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47541G [pubs.rsc.org]
- 3. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Amino Acid–Fipronil Conjugates and Study on Their Phloem Loading Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki and Heck Coupling Reactions Involving 2,6-Dibromo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the Suzuki-Miyaura and Heck coupling reactions of 2,6-dibromo-4-(trifluoromethyl)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a trifluoromethyl group, which can enhance biological activity and material properties, and two bromine atoms that allow for sequential or double cross-coupling reactions.
Introduction
This compound is a key intermediate for the synthesis of a variety of complex organic molecules. The bromine atoms at the 2 and 6 positions can be selectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents. The resulting 2,6-disubstituted-4-(trifluoromethyl)aniline derivatives are valuable scaffolds in the development of new pharmaceuticals and advanced materials. For instance, similar 2,6-disubstituted aniline frameworks are explored in the synthesis of kinase inhibitors and other biologically active compounds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For this compound, this reaction can be tuned to achieve either mono- or diarylation.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME), often with the addition of water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.1-1.2 eq for mono-arylation, 2.2-2.5 eq for di-arylation), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and the degassed solvent(s).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Table of Typical Suzuki-Miyaura Coupling Conditions:
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf) | Catalyst choice can influence reaction efficiency. |
| Ligand (if applicable) | PPh₃, SPhos, XPhos, dppf | Ligands can improve catalyst stability and reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is crucial and substrate-dependent. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | Aqueous solvent mixtures are common. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
Heck Coupling Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is particularly useful for the synthesis of substituted alkenes. In the case of this compound, the Heck reaction allows for the introduction of vinyl groups at the 2 and/or 6 positions.
Generalized Experimental Protocol: Heck Coupling
The following is a generalized procedure for the Heck coupling of this compound with an alkene. Optimization of the reaction conditions is often necessary for specific substrates.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates; 1.1 to 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, DMAc)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, the alkene (1.1-1.2 eq for mono-vinylation, 2.2-2.5 eq for di-vinylation), and the base (1.5-3.0 eq) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-140 °C) for 12-48 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove palladium black and inorganic salts. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the residue by flash column chromatography.
Table of Typical Heck Coupling Conditions:
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective catalyst. |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃ | The choice of ligand can affect yield and selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | Organic or inorganic bases can be used. |
| Solvent | DMF, NMP, DMAc, Acetonitrile | High-boiling polar aprotic solvents are typical. |
| Temperature | 100 - 140 °C | Higher temperatures are generally required. |
| Reaction Time | 12 - 48 hours | Reaction times can be long for less reactive substrates. |
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions, as well as a typical experimental workflow for these cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Applications in Drug Development
The 2,6-diaryl-4-(trifluoromethyl)aniline and 2,6-divinyl-4-(trifluoromethyl)aniline cores synthesized through these methods are of high interest in drug discovery. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates. The ortho-substituents can be tailored to modulate the conformational properties of the molecule, which is crucial for optimizing interactions with biological targets. These scaffolds can be found in molecules targeting a wide range of diseases, including cancers, inflammatory disorders, and infectious diseases.
Safety Information
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Many of the solvents used are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.
Disclaimer: The protocols provided are generalized and intended for informational purposes only. Researchers should exercise their own professional judgment and conduct appropriate risk assessments before undertaking any chemical synthesis. Optimization of reaction conditions for specific substrates is highly recommended.
Application Notes and Protocols for the N-alkylation of 2,6-Dibromo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 2,6-dibromo-4-(trifluoromethyl)aniline, a critical transformation for the synthesis of advanced intermediates in the pharmaceutical and agrochemical industries. The protocols described herein are based on established methodologies for the N-alkylation of anilines bearing multiple electron-withdrawing groups. Due to the decreased nucleophilicity of the target aniline, resulting from the strong electron-withdrawing effects of the two bromine atoms and the trifluoromethyl group, the presented conditions may require optimization for specific alkylating agents and desired products.
Data Presentation: Comparison of N-Alkylation Conditions for Substituted Anilines
The following table summarizes reaction conditions from literature precedents for the N-alkylation of anilines with substitution patterns analogous to this compound. This data serves as a valuable reference for adapting these methods to the target substrate.
| Method | Aniline Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Classical SN2 | 2,3-Difluoro-6-nitroaniline | Alkyl halide (1.1 eq) | K₂CO₃ (2.0 eq) | DMF | 60-80 | 4-12 | Not specified |
| Visible-Light Induced | Aromatic amines | 4-Hydroxybutan-2-one (1.05 eq) | NH₄Br (20 mol%) | Hexane | 25 | 12 | 40-98 |
| Nickel-Catalyzed | Anilines | Benzyl alcohol (4.0 eq) | NiBr₂ (10 mol%), L1 (20 mol%), t-BuOK (1.0 eq) | Toluene | 130 | 48 | up to 96 |
| Cesium Carbonate Promoted | 2-Nitro-4-(trifluoromethyl)aniline | 1-Bromobutane (1.0 eq) | Cs₂CO₃ (1.0 eq) | DMF | 90 | 12 | High |
Experimental Protocols
Protocol 1: N-Alkylation using Alkyl Halides with Potassium Carbonate
This protocol is adapted from a standard procedure for the N-alkylation of anilines with reduced nucleophilicity, such as 2,3-difluoro-6-nitroaniline.[1] It is a robust starting point for the introduction of simple alkyl groups (e.g., methyl, ethyl, benzyl).
Materials and Reagents:
-
This compound
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Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
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Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.
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Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the aniline.
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Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.
Protocol 2: Visible-Light-Induced N-Alkylation
This metal-free method is adapted from a procedure for the N-alkylation of various anilines using 4-hydroxybutan-2-one under visible light irradiation.[2] This approach is advantageous for its mild conditions and avoidance of metal catalysts.
Materials and Reagents:
-
This compound
-
4-Hydroxybutan-2-one
-
Ammonium bromide (NH₄Br)
-
Hexane
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reaction Setup: In a 15 mL round-bottom flask, combine this compound (0.5 mmol, 1.0 eq), 4-hydroxybutan-2-one (0.525 mmol, 1.05 eq), and ammonium bromide (20 mol%, 9.8 mg).
-
Solvent and Atmosphere: Add hexane (2 mL) and replace the air in the flask with nitrogen using a balloon and a vacuum pump.
-
Irradiation: Irradiate the resulting mixture with a 50 W, 420 nm LED at 25 °C for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, remove the solvent by vacuum distillation.
-
Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:20 to 1:4) to obtain the desired product.[2]
Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Conceptual pathway for SN2 N-alkylation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline for improved yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired this compound
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Question: My reaction is resulting in a low yield of the target dibrominated product. What are the likely causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification.
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Incomplete Reaction: The bromination of 4-(trifluoromethyl)aniline requires careful control of reaction conditions. Ensure that the stoichiometry of the brominating agent is sufficient. Typically, slightly more than two equivalents of bromine or a suitable bromine source are required for complete dibromination. Reaction time and temperature are also critical. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.
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Side Product Formation: Over-bromination to tri- or even tetra-brominated species can be a significant issue due to the activating nature of the amino group.[1] Conversely, under-bromination can leave starting material or the mono-bromo intermediate. The choice of brominating agent and solvent can influence the selectivity of the reaction.
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Suboptimal Brominating Agent: While elemental bromine can be effective, its high reactivity can lead to over-bromination. Alternative brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent, or a combination of sodium bromide and an oxidizing agent like hydrogen peroxide, can offer better control and improved yields.[2][3]
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Workup and Purification Losses: The product can be lost during extraction and purification steps. Ensure proper pH adjustment during aqueous washes to minimize the solubility of the aniline in the aqueous phase. When performing column chromatography, careful selection of the eluent system is crucial to achieve good separation without excessive band broadening.
-
Issue 2: Formation of Multiple Products and Impurities
-
Question: My product mixture shows multiple spots on TLC, and GC-MS analysis indicates the presence of several brominated isomers and over-brominated products. How can I improve the selectivity of the reaction?
-
Answer: The formation of multiple products is a common challenge in the bromination of activated aromatic rings.
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Over-bromination: The strong activating effect of the amino group makes the aromatic ring highly susceptible to electrophilic substitution, often leading to the formation of tri-brominated byproducts.[1] To mitigate this, you can:
-
Slowly add the brominating agent at a low temperature to control the reaction rate.
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Use a less reactive brominating agent, such as N-Bromosuccinimide (NBS).
-
Protect the amino group as an acetamide before bromination. The acetamido group is less activating than the amino group, allowing for more controlled bromination. The protecting group can be subsequently removed by hydrolysis.[1]
-
-
Isomeric Impurities: While the ortho, ortho-dibromination is sterically and electronically favored, the formation of other isomers is possible. The choice of solvent can influence the regioselectivity of the bromination.
-
Starting Material: The presence of unreacted 4-(trifluoromethyl)aniline indicates an incomplete reaction. Ensure sufficient reaction time and appropriate stoichiometry of the brominating agent.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: Purifying this compound from a mixture of isomers and over-brominated products can be challenging.
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Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities.[1] A gradient elution using a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal solvent system should be determined by preliminary TLC analysis.
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Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient purification technique. Suitable solvents should be screened to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
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Aqueous Workup: A thorough aqueous workup is essential before further purification. Washing the organic layer with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, will quench any unreacted bromine. A subsequent wash with a dilute base (e.g., sodium bicarbonate) can help remove any acidic byproducts.
-
Frequently Asked Questions (FAQs)
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Q1: What is the role of the trifluoromethyl group in this reaction?
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A1: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and is a meta-director. However, in 4-(trifluoromethyl)aniline, the powerful activating and ortho-, para-directing effect of the amino group dominates the reaction's outcome. The primary influence of the -CF₃ group is to direct the incoming bromine atoms to the positions ortho to the amino group.[1]
-
-
Q2: Is a catalyst necessary for this bromination reaction?
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A2: No, a Lewis acid catalyst (like FeBr₃), which is often used for the bromination of less activated aromatic rings, is not necessary and can be detrimental. The amino group is a sufficiently strong activating group to promote the reaction. In fact, a Lewis acid can form a complex with the amino group, deactivating the ring.[1]
-
-
Q3: What are the key safety precautions to consider during this synthesis?
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A3: Bromine is a hazardous, corrosive, and volatile substance and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. N-Bromosuccinimide is also an irritant. Aniline and its derivatives are toxic and can be absorbed through the skin.
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Data Presentation
The following tables summarize quantitative data from various reported synthesis methods for structurally similar compounds, providing a reference for expected yields under different conditions.
Table 1: Comparison of Brominating Agents and Reaction Conditions for the Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline
| Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Bromine | Dichloromethane/Water | None | 40 | 1 | 82 | 90 | [2] |
| HBr / H₂O₂ | Dichloromethane/Water | None | 40 | 1 | 77 | 90 | [2] |
| NaBr / H₂O₂ | Dichloromethane/Water | Ammonium Molybdate | 40 | 1 | 95 | 99.6 | [2] |
| Bromine / H₂O₂ | Water | Inert Grinding Media | 20-30 | 7-9 | 97.5-99.1 | 98.4-99.4 | [3] |
Table 2: Reaction Conditions for Bromination of 3-(Trifluoromethyl)aniline
| Brominating Agent | Solvent | Temperature | Time (h) | Reported Yield (%) |
| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room Temperature | 3 | 90-92 |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10°C to Room Temperature | ~1 | High |
Experimental Protocols
The following are detailed experimental protocols adapted from the synthesis of structurally related compounds. These should serve as a strong starting point for the synthesis of this compound.
Protocol 1: Bromination using Sodium Bromide and Hydrogen Peroxide (Adapted from a patent for the synthesis of the trifluoromethoxy analog) [2]
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To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add dichloromethane (80 mL), water (80 mL), sodium bromide (24.69 g), and ammonium molybdate (1.3 g).
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Stir the mixture vigorously and then slowly add 4-(trifluoromethyl)aniline (0.1 mol).
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After stirring for 30 minutes, begin the dropwise addition of 30% hydrogen peroxide (28.34 g) while maintaining the reaction temperature at 40°C.
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After the addition is complete, continue to stir the reaction mixture at 40°C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a solution of sodium thiosulfate to quench any remaining oxidizing agent and stir for 30 minutes.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) (General procedure for aniline bromination)
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (2.1 equivalents) in the same solvent.
-
Slowly add the NBS solution dropwise to the aniline solution at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water, a dilute solution of sodium thiosulfate, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 2,6-Dibromo-4-(trifluoromethyl)aniline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,6-Dibromo-4-(trifluoromethyl)aniline via recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and visual aids to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My crude this compound appears as an oil and won't solidify. What should I do?
A1: Oiling out during recrystallization can occur for several reasons:
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High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, causing it to separate as an oil. Consider pre-purification by passing a solution of the crude material through a short plug of silica gel to remove gross impurities.
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent might be higher than the melting point of the compound (36-41 °C). If the saturated solution's temperature is above the melting point, the compound will separate as a liquid. Try a lower-boiling point solvent.
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Cooling Too Rapidly: Rapid cooling can sometimes promote oiling. Allow the solution to cool to room temperature slowly before inducing further crystallization by cooling in an ice bath.
Q2: The recrystallization yield is very low. How can I improve it?
A2: A low yield is a common issue in recrystallization and can be addressed by considering the following:
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Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low recovery. Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant portion of your material. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q3: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?
A3: If crystallization does not occur spontaneously, you can induce it using these techniques:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: You may have used slightly too much solvent. Gently heat the solution to evaporate a small portion of the solvent to increase the concentration of the solute and then allow it to cool again.
Q4: The purified crystals are colored (e.g., yellow or brown), but the pure compound should be white to pale yellow. How can I remove colored impurities?
A4: Colored impurities are common and can often be removed by treating the hot solution with activated carbon.
-
Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Swirl the flask and then perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities.
-
Caution: Do not add activated carbon to a boiling solution, as this can cause rapid and violent boiling over.
Q5: What are the likely impurities in my crude this compound?
A5: Impurities can originate from the starting materials or side reactions during the synthesis. The synthesis of this compound typically involves the bromination of 4-(trifluoromethyl)aniline. Potential impurities include:
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Unreacted Starting Material: 4-(trifluoromethyl)aniline.
-
Monobrominated Isomers: 2-Bromo-4-(trifluoromethyl)aniline.
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Other Dibrominated Isomers: Small amounts of other dibromo-isomers may form.
-
Over-brominated Species: Tribrominated aniline derivatives could be present if the reaction conditions are not well-controlled.
Experimental Protocol: Recrystallization of this compound
This section provides a detailed methodology for the purification of this compound by recrystallization.
Solvent Selection
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A preliminary solvent screen is recommended.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility at Room Temp. | Predicted Solubility at Elevated Temp. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | High |
| Halogenated | Dichloromethane, Chloroform | High | High |
| Aromatic | Toluene, Hexanes | Low to Moderate | Moderate to High |
| Ethers | Diethyl ether, THF | Moderate | High |
| Esters | Ethyl acetate | Moderate | High |
| Non-polar | Hexanes, Heptane | Low | Low to Moderate |
Solvent Screening Protocol:
-
Place a small amount (approx. 20-30 mg) of the crude solid into a test tube.
-
Add the test solvent dropwise at room temperature, shaking after each addition, until the solid dissolves or it is clear that it is insoluble.
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If the solid is insoluble at room temperature, gently heat the test tube in a warm water bath and observe the solubility.
-
If the solid dissolves upon heating, allow the test tube to cool to room temperature and then in an ice bath to observe crystal formation.
-
A good solvent will dissolve the compound when hot but will result in the formation of a significant amount of crystals upon cooling. A solvent pair (one in which the compound is soluble and one in which it is insoluble) may also be effective.
Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A flowchart illustrating the key steps in the recrystallization process.
Troubleshooting Logic Diagram
Overcoming steric hindrance in reactions with 4-Amino-3,5-dibromobenzotrifluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for overcoming challenges, particularly those related to steric hindrance, in chemical reactions involving 4-Amino-3,5-dibromobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with 4-Amino-3,5-dibromobenzotrifluoride?
A1: The primary challenges stem from the molecule's structure. The two bromine atoms ortho to the amino group create significant steric hindrance, which can impede access to the nitrogen's lone pair and the adjacent reaction sites.[1] Additionally, the electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the aromatic ring, making it less susceptible to certain electrophilic substitutions and influencing the reactivity of the amino group.[2]
Q2: Which types of reactions are most affected by the steric hindrance of this compound?
A2: Reactions directly involving the amino group or the adjacent bromine atoms are most affected. These include:
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N-Acylation and N-Alkylation: The bulky bromine atoms can hinder the approach of acylating or alkylating agents to the amino group.
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Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination at the C-Br positions can be challenging. The steric bulk can make oxidative addition to the palladium catalyst more difficult and slow down subsequent steps in the catalytic cycle.[3][4]
Q3: How does the trifluoromethyl (-CF3) group influence the reactivity of the amino group?
A3: The -CF3 group is a strong electron-withdrawing group. This effect reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group. This can slow down reactions where the amine acts as a nucleophile, such as in acylation or amination reactions.[2]
Q4: Are there any safety considerations when working with 4-Amino-3,5-dibromobenzotrifluoride?
A4: Like many aromatic amines and halogenated compounds, 4-Amino-3,5-dibromobenzotrifluoride should be handled with care. It is advisable to treat it as potentially toxic by ingestion and inhalation.[5] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
Q: My N-acylation of 4-Amino-3,5-dibromobenzotrifluoride with an acyl chloride/anhydride is giving a low yield. What are the likely causes and how can I improve it?
A: Potential Causes & Troubleshooting Steps:
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Insufficient Reactivity of Acylating Agent: The sterically hindered and electronically deactivated amino group may require a more reactive acylating agent.
-
Solution: Switch from an acid anhydride to a more reactive acyl chloride. If already using an acyl chloride, consider activating it further or using a more reactive equivalent.
-
-
Inadequate Base: An inappropriate or weak base may not effectively neutralize the acid byproduct (e.g., HCl), which can protonate the starting amine and halt the reaction.[6]
-
Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used as both a base and a solvent.[7] For sluggish reactions, a stronger base might be necessary, but care should be taken to avoid side reactions.
-
-
Steric Hindrance: The primary challenge is the steric bulk around the amino group.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Prolong the reaction time to allow for complete conversion. Consider using a catalyst, such as 4-dimethylaminopyridine (DMAP), which can accelerate the acylation of hindered amines.
-
Issue 2: Failure or Low Yield in Suzuki-Miyaura Cross-Coupling
Q: I am attempting a Suzuki-Miyaura coupling with 4-Amino-3,5-dibromobenzotrifluoride and an arylboronic acid, but the reaction is not proceeding or the yield is very low. How can I troubleshoot this?
A: Potential Causes & Troubleshooting Steps:
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Inappropriate Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates.[8] The steric bulk around the C-Br bond makes oxidative addition, the first step in the catalytic cycle, difficult.[9]
-
Solution: Employ a catalyst system known to be effective for hindered substrates. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[10][11] These ligands stabilize the active palladium(0) species and promote oxidative addition.[12]
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical for the success of the Suzuki reaction, as it affects the transmetalation step and the solubility of the reagents.[13][14]
-
Catalyst Deactivation: The presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, leading to reaction failure.[14]
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas all solvents and reagents before use by sparging with an inert gas or using freeze-pump-thaw cycles.
-
Below is a troubleshooting workflow for a low-yield Suzuki-Miyaura reaction.
Issue 3: Difficulty in Buchwald-Hartwig Amination
Q: I am trying to couple a primary or secondary amine with 4-Amino-3,5-dibromobenzotrifluoride via Buchwald-Hartwig amination and observing poor results. What should I consider?
A: Potential Causes & Troubleshooting Steps:
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Steric Hindrance: This is the most significant barrier. The combination of a hindered aryl bromide and potentially a bulky amine partner makes C-N bond formation very challenging.[4]
-
Solution: The choice of ligand is paramount. Highly hindered biarylphosphine ligands are required. For primary amines, ligands like XPhos or tBuXPhos are often effective. For secondary amines, ligands such as RuPhos or BrettPhos may give better results.[10]
-
-
Base Selection: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for these reactions. However, for sensitive substrates, a weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) might be necessary.[16]
-
-
Self-Coupling/Side Reactions: The starting material has an amino group, which could potentially compete in the coupling reaction, leading to oligomerization, although this is less likely given its low nucleophilicity.
-
Solution: Use a precise stoichiometry of the amine coupling partner. Ensure the catalyst system is highly active towards the desired intermolecular coupling to outcompete any potential side reactions.
-
Below is a decision-making diagram for catalyst and ligand selection in a challenging Buchwald-Hartwig amination.
Data Presentation
The following table summarizes recommended starting conditions for palladium-catalyzed cross-coupling reactions on sterically hindered aryl bromides, analogous to 4-Amino-3,5-dibromobenzotrifluoride. Optimization will likely be required for this specific substrate.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Ref |
| Suzuki-Miyaura | Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >90 | [15] |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100-110 | 85-95 | [11] |
| Buchwald-Hartwig | Pd(OAc)₂ (1-3) | RuPhos (2-6) | NaOt-Bu (1.2) | Toluene | 80-100 | 80-95 | [10] |
| Buchwald-Hartwig | XPhos Pd G3 (2-5) | - | LHMDS (1.5) | THF | 70-90 | 75-90 | [16] |
Note: Yields are based on reactions with various sterically hindered aryl bromides and are provided as a general guide.
Experimental Protocols
Protocol 1: N-Acylation with Acetic Anhydride
This protocol describes the N-acetylation of 4-Amino-3,5-dibromobenzotrifluoride.
Materials:
-
4-Amino-3,5-dibromobenzotrifluoride (1.0 eq)
-
Anhydrous Pyridine (solvent and base)
-
Acetic Anhydride (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-3,5-dibromobenzotrifluoride in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an arylboronic acid with 4-Amino-3,5-dibromobenzotrifluoride.[13][15]
Materials:
-
4-Amino-3,5-dibromobenzotrifluoride (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(OAc)₂ (3 mol%)
-
XPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Amino-3,5-dibromobenzotrifluoride, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of 4-Amino-3,5-dibromobenzotrifluoride with a primary amine.[4][10]
Materials:
-
4-Amino-3,5-dibromobenzotrifluoride (1.0 eq)
-
Primary amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
tBuXPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, tBuXPhos, and NaOt-Bu to a dry reaction vial or Schlenk tube.
-
Add 4-Amino-3,5-dibromobenzotrifluoride to the vessel.
-
Seal the vessel, remove it from the glovebox, and add anhydrous, degassed toluene followed by the primary amine via syringe.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. jmcct.com [jmcct.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing byproducts in the synthesis of CAS 72678-19-4
Disclaimer: The synthesis of the compound with CAS number 72678-19-4 is not described in publicly available literature. This guide provides a comprehensive framework for identifying and minimizing byproducts in a representative, multi-step organic synthesis. The principles and troubleshooting strategies outlined here are broadly applicable to researchers, scientists, and drug development professionals engaged in complex small molecule synthesis.
I. Hypothetical Synthesis Workflow of "Compound 72678-19-4"
The following multi-step synthesis of a fictional bicyclic amine, designated "Compound 72678-19-4," will serve as a model for discussing potential byproduct formation and mitigation strategies. This sequence involves common transformations known to present challenges with impurities.
Caption: Hypothetical 4-step synthesis of Compound 72678-19-4.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in this synthetic route?
A1: Impurities can arise from various sources throughout the synthesis.[1][2] These can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions. For example, in Step 1 (Suzuki Coupling), homocoupling of the boronic acid is a common side reaction.
-
Reagent-Related Impurities: Impurities present in the starting materials, reagents, or catalysts can be carried through the synthesis.
-
Degradation Products: The desired product or intermediates may degrade under the reaction conditions or during storage, forming new impurities.[3]
Q2: I see an unexpected spot on my Thin Layer Chromatography (TLC) plate after the Suzuki coupling. What could it be?
A2: An unexpected spot in a Suzuki coupling reaction could be several things:
-
Homocoupling Product: A common byproduct is the formation of a biaryl compound from the coupling of two boronic acid molecules.[4]
-
Dehalogenation Product: The starting aryl halide can be reduced, replacing the halide with a hydrogen atom.[4]
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting aryl halide and/or boronic acid.
Q3: My yield was high after the reaction, but I lost a significant amount of product during purification. Why?
A3: Product loss during purification is a common issue.[5] Potential causes include:
-
Product Solubility: Your product might be partially soluble in the aqueous layer during an extraction, or too soluble in the chromatography eluent.[5]
-
Instability on Silica Gel: Some compounds, particularly amines, can streak or decompose on silica gel. Treating the silica with a small amount of triethylamine can often mitigate this.
-
Volatility: If your product is volatile, it may be lost during solvent removal under high vacuum.[5]
III. Troubleshooting Guide
Issue 1: Low Yield and Purity in Suzuki Coupling (Step 1)
Q: My Suzuki coupling reaction is giving a low yield of the desired biaryl compound and multiple byproducts are observed by LC-MS. How can I optimize this step?
A: Low yield and byproduct formation in Suzuki couplings often stem from suboptimal reaction conditions. A systematic approach to optimization is recommended.
Troubleshooting Workflow: Optimizing Suzuki Coupling
Caption: Troubleshooting decision tree for Suzuki coupling optimization.
Data Presentation: Impact of Reaction Parameters on Purity
A design of experiments (DoE) approach can efficiently identify optimal conditions. The table below shows hypothetical results from such an optimization.
| Experiment | Base | Solvent | Temperature (°C) | Purity (%) | Major Byproduct (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 75 | Homocoupling (15%) |
| 2 | Cs₂CO₃ | Toluene/H₂O | 80 | 88 | Homocoupling (8%) |
| 3 | K₃PO₄ | Dioxane | 80 | 95 | Homocoupling (3%) |
| 4 | K₃PO₄ | Dioxane | 60 | 92 | Incomplete Reaction |
Issue 2: Formation of Di-nitrated Byproduct in Nitration (Step 2)
Q: The nitration of my biaryl compound produces a significant amount of a di-nitrated byproduct. How can I improve the selectivity for the mono-nitrated product?
A: The formation of multiple nitration products is a common challenge due to the activating nature of the first nitro group. Controlling the reaction conditions is crucial for selectivity.
Strategies to Minimize Di-nitration:
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0°C or -10°C) can significantly reduce the rate of the second nitration.
-
Stoichiometry of Nitrating Agent: Use a stoichiometric amount (or slight excess, e.g., 1.05 equivalents) of the nitrating agent (HNO₃). Adding the nitric acid dropwise over a longer period can also improve selectivity.
-
Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can sometimes provide better selectivity than the standard HNO₃/H₂SO₄ mixture.
IV. Experimental Protocols
Protocol 1: Optimized Suzuki Coupling (Step 1)
This protocol is based on the optimized conditions identified in the troubleshooting section.
-
Reagent Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst/ligand complex (e.g., Pd(OAc)₂ with SPhos, 0.02 eq).
-
Solvent Addition: Add anhydrous, degassed dioxane via cannula.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Byproduct Identification using LC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is a powerful tool for identifying and quantifying impurities.[2][6]
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Detector: UV detector set at a wavelength appropriate for the chromophores in your molecules.
-
-
MS Method:
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to detect a wide range of species.
-
Mass Analyzer: Scan a mass range that includes the expected masses of the product, starting materials, and potential byproducts (e.g., homocoupled product, di-nitrated product).
-
-
Data Analysis: Correlate the peaks in the UV chromatogram with the mass spectra to identify the components of the mixture. The exact mass provided by a high-resolution mass spectrometer can help determine the elemental composition of an unknown impurity.[3]
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. youtube.com [youtube.com]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. jmcct.com [jmcct.com]
- 5. How To [chem.rochester.edu]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimization of Reaction Conditions for the Bromination of 4-(Trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-(trifluoromethyl)aniline. The information is designed to address common challenges and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bromination of 4-(trifluoromethyl)aniline, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. 2. Insufficient Activation: The reaction may require an acid catalyst to enhance the electrophilicity of the brominating agent. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use Freshly Recrystallized NBS: Ensure the quality of your brominating agent. 2. Add a Catalytic Amount of Acid: Consider adding a mild acid catalyst, such as acetic acid. 3. Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction by TLC. |
| Formation of Multiple Products (Low Regioselectivity) | 1. Overly Reactive Brominating Agent: Using elemental bromine (Br₂) can lead to poor selectivity. 2. High Reaction Temperature: Higher temperatures can reduce the selectivity of the bromination. | 1. Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a good alternative to Br₂ for controlled monobromination. 2. Optimize Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the desired isomer. |
| Formation of Dibrominated and Polybrominated Side Products | 1. High Reactivity of the Aniline Ring: The amino group strongly activates the aromatic ring, making it susceptible to multiple brominations. 2. Incorrect Stoichiometry: Using an excess of the brominating agent will lead to over-bromination. | 1. Protect the Amino Group: Convert the amino group to an acetamide before bromination to reduce its activating effect. The protecting group can be removed after bromination. 2. Precise Stoichiometry: Use a 1:1 molar ratio of 4-(trifluoromethyl)aniline to the brominating agent. Add the brominating agent dropwise to the reaction mixture to maintain a low concentration. |
| Product is a Dark Oil or Discolored Solid | 1. Oxidation of the Aniline: Anilines are prone to oxidation, which can produce colored impurities. 2. Residual Bromine: Traces of the brominating agent can remain in the product. | 1. Work-up with a Reducing Agent: During the work-up, wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any remaining bromine. 2. Purification: Utilize column chromatography or recrystallization to remove colored impurities. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Isomers: The desired 2-bromo-4-(trifluoromethyl)aniline and other brominated isomers may have very similar polarities, making separation by column chromatography challenging. 2. Presence of Unreacted Starting Material: If the reaction did not go to completion, the starting material can co-elute with the product. | 1. Optimize Chromatography Conditions: Use a long column with a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes). Monitor fractions carefully by TLC. 2. Derivatization: Consider protecting the amino group before chromatography to alter the polarity of the products, which may improve separation. The protecting group can be removed after purification. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the monobromination of 4-(trifluoromethyl)aniline?
A1: The amino group (-NH₂) is a strong activating group and an ortho-, para- director. The trifluoromethyl group (-CF₃) is a strong deactivating group and a meta- director. In 4-(trifluoromethyl)aniline, the para position is blocked. Therefore, the directing effects of both groups reinforce each other, leading to the substitution at the positions ortho to the amino group and meta to the trifluoromethyl group. The expected major product of monobromination is 2-bromo-4-(trifluoromethyl)aniline .
Q2: How can I control the reaction to achieve selective monobromination?
A2: To achieve selective monobromination and avoid the formation of di- or polybrominated products, several strategies can be employed:
-
Use a Mild Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine for controlled bromination of anilines.[1]
-
Control Stoichiometry: Use a 1:1 molar ratio of the substrate to the brominating agent.
-
Slow Addition: Add the brominating agent slowly or portion-wise to the reaction mixture to maintain a low concentration of the electrophile.
-
Protect the Amino Group: Acetylation of the amino group to form an acetanilide significantly reduces the activating effect, allowing for more controlled bromination.[2] The acetyl group can be subsequently removed by hydrolysis.
Q3: What are the likely side products in this reaction?
A3: The most common side product is the dibrominated species, 2,6-dibromo-4-(trifluoromethyl)aniline , formed by the bromination at both positions ortho to the amino group. If the reaction conditions are not carefully controlled, further bromination is possible. Unreacted starting material may also be present if the reaction does not go to completion.
Q4: What purification methods are most effective for isolating the desired product?
A4: Column chromatography on silica gel is the most common and effective method for separating the desired monobrominated product from the starting material and any over-brominated side products.[3] A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization can also be an effective purification method if a suitable solvent system is identified.
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method is adapted from a general procedure for the bromination of substituted anilines.[4]
Materials:
-
4-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in DMF.
-
In a separate flask, prepare a solution of NBS (1.0 eq.) in DMF.
-
Slowly add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Controlled Monobromination via Acetylation
This two-step protocol involves the protection of the amino group to control the reactivity.[2]
Step 1: Acetylation of 4-(Trifluoromethyl)aniline
-
Dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution while stirring.
-
After the initial exothermic reaction subsides, gently heat the mixture to 50°C for 30 minutes.
-
Pour the warm mixture into ice-cold water to precipitate the 4-acetamido-benzotrifluoride.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of 4-Acetamido-benzotrifluoride
-
Dissolve the dried 4-acetamido-benzotrifluoride (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the crude 2-bromo-4-acetamidobenzotrifluoride.
-
Collect the product by vacuum filtration and wash with a sodium bisulfite solution to remove excess bromine.
Step 3: Deprotection (Hydrolysis)
-
To the crude 2-bromo-4-acetamidobenzotrifluoride, add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 2-bromo-4-(trifluoromethyl)aniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Comparison of Brominating Agents for Substituted Anilines
| Brominating Agent | Solvent | Temperature | Typical Yield | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | DMF | Room Temperature | 90-92% | Good for monobromination | [4] |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10 °C to Room Temperature | High | Good for monobromination | [1] |
| Bromine (Br₂) | Acetic Acid | 0-5 °C | Variable | Prone to over-bromination | [2] |
Visualizations
Caption: Experimental workflows for the bromination of 4-(trifluoromethyl)aniline.
Caption: Troubleshooting logic for the bromination of 4-(trifluoromethyl)aniline.
References
Column chromatography techniques for purifying 2,6-Dibromo-4-(trifluoromethyl)aniline
Technical Support Center: Purifying 2,6-Dibromo-4-(trifluoromethyl)aniline
Welcome to the technical support center for the chromatographic purification of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: Depending on the synthetic route, common impurities may include unreacted starting material (4-(trifluoromethyl)aniline), monobrominated species (2-Bromo-4-(trifluoromethyl)aniline), and potentially over-brominated products if the reaction is not carefully controlled.[1][2] Positional isomers could also be present.[2]
Q2: Why is my aniline derivative showing significant tailing or streaking on the silica gel column?
A2: The basic amine functional group (-NH₂) in your aniline derivative interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction can lead to poor peak shape (tailing) and, in some cases, irreversible adsorption of the product onto the stationary phase.[2]
Q3: How can I prevent peak tailing for this compound during column chromatography?
A3: To mitigate the strong interaction between the basic aniline and acidic silica, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase.[2] Typically, adding 0.5-2% TEA to your eluent will neutralize the acidic sites on the silica, allowing the aniline to elute more symmetrically.[2]
Q4: What is the best stationary phase for purifying this compound?
A4: Standard flash silica gel (230-400 mesh) is the most commonly used and effective stationary phase for this type of purification.[2] If issues like compound decomposition or irreversible adsorption persist, a more neutral stationary phase like alumina could be considered as an alternative.[2]
Q5: How do I select the appropriate mobile phase (eluent)?
A5: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is typically used.[2] The optimal ratio should be determined first by Thin Layer Chromatography (TLC). A good starting point for TLC analysis is 10-20% ethyl acetate in hexanes.[2] You should aim for a system that gives your target compound an Rf value between 0.2 and 0.3 for the best separation on the column.[2]
Q6: How much silica gel should I use for my column?
A6: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample. For separations that are particularly difficult, a higher ratio may be necessary to achieve baseline separation of impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase composition using TLC. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase the retention on the column and may improve separation.[2] |
| The column was overloaded with the crude sample. | Use a column with a larger diameter or reduce the amount of sample loaded.[2] | |
| Isomeric impurities with similar polarity are present. | Consider using a different stationary phase like alumina or phenyl-functionalized silica, which can offer different selectivity for aromatic isomers.[2] A very slow, shallow gradient elution may also improve separation. | |
| Product Tailing or Streaking | Strong interaction between the basic aniline and acidic silica gel. | Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica.[2] |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). If using a hexane/ethyl acetate system, you can add a small percentage of a more polar solvent like methanol.[2] |
| The compound has decomposed on the silica gel. | Test the stability of your compound by spotting it on a TLC plate and letting it sit for an hour before eluting. If degradation is suspected, switch to a more neutral stationary phase like alumina.[2] | |
| Cracked or Channeled Column Bed | The column was not packed properly, or it ran dry. | Ensure the silica gel is packed as a uniform slurry without any air bubbles. Always keep the solvent level above the top of the silica bed to prevent it from drying out and cracking.[2] |
| Colored Impurities in Final Product | The crude material contains oxidized byproducts. | Passing the purified material through a short plug of silica gel using a low-polarity eluent can often remove residual color.[2] Treatment with activated charcoal followed by filtration may also be effective.[3] |
Quantitative Data Summary
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most organic purifications.[2] |
| Mobile Phase | 5-20% Ethyl Acetate in Hexanes (+ 1% TEA) | The exact ratio should be optimized via TLC.[2] |
| Target Rf Value | 0.2 - 0.3 | Provides the best balance of separation and elution time.[2][4] |
| Sample Load | 1:50 to 1:100 (Crude Mass : Silica Mass) | Higher ratios are used for more difficult separations. |
| Expected Purity | >98% | Purity of 98.4-99.4% has been reported for the similar compound 2,6-dibromo-4-(trifluoromethoxy) aniline after purification.[5] |
| Expected Yield | 85-95% | Dependent on the purity of the crude material and the success of the separation. |
Experimental Protocols
This section provides a detailed methodology for a standard flash column chromatography purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Triethylamine (TEA)
-
Sand (acid-washed)
-
Glass chromatography column with stopcock
-
TLC plates (silica gel coated)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
2. Mobile Phase Selection and Preparation
-
Prepare several small-volume test eluents with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20%).
-
Spot your crude material on a TLC plate and develop it in these test eluents.
-
Identify the solvent system that provides an Rf value of 0.2-0.3 for the desired product.
-
Prepare a bulk volume of the optimized mobile phase. Add 1% v/v triethylamine (TEA) to this mixture to prevent peak tailing.[2]
3. Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand (approx. 1 cm).[6]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 50 g for 1 g of crude material) with the least polar mobile phase.
-
Pour the slurry into the chromatography column. Use additional mobile phase to rinse any remaining silica into the column.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[2]
-
Once the silica has settled, add a thin layer of sand on top to prevent disturbance when adding the sample and eluent.[2] Drain the solvent until it is level with the top of the sand.
4. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply this solution to the top of the silica bed using a pipette.[2]
-
Dry Loading (Recommended): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Open the stopcock and begin eluting, applying positive pressure to achieve a steady flow rate.
-
Collect fractions in an orderly manner. Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]
6. Product Isolation
-
Combine the fractions identified as pure by TLC analysis.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A standard workflow for the column chromatography purification process.
Caption: A logical guide for troubleshooting common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
Troubleshooting low conversion rates in 2,6-Dibromo-4-(trifluoromethyl)aniline reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2,6-Dibromo-4-(trifluoromethyl)aniline. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in chemical reactions?
A1: The primary challenge stems from the electronic properties of the molecule. The presence of two bromine atoms and a strong electron-withdrawing trifluoromethyl (-CF3) group significantly deactivates the aniline ring. This reduces the nucleophilicity of the amino group and can make the C-Br bonds less reactive in certain cross-coupling reactions compared to more electron-rich aryl bromides.
Q2: How does the trifluoromethyl group affect the reactivity of the aniline?
A2: The trifluoromethyl group is a powerful electron-withdrawing group. It pulls electron density away from the aromatic ring through the inductive effect, making the aniline less basic and less nucleophilic. This can slow down or inhibit reactions that require the aniline to act as a nucleophile.
Q3: Are there any specific safety precautions for working with this compound?
A3: As with any halogenated aromatic compound, it is important to handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Low Conversion Rates
Low conversion rates are a common issue in reactions with deactivated substrates like this compound. The following guides address specific reaction types.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
These reactions are frequently employed to functionalize the C-Br bonds of this compound.
Q: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I improve the conversion?
A: Low yields in Suzuki-Miyaura couplings with this substrate are often due to a combination of factors related to catalyst activity and substrate reactivity.
Troubleshooting Strategies:
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Catalyst Activity | 1. Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. 2. Precatalyst: Use a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) for more consistent and reproducible results. | Electron-rich, bulky ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish with electron-deficient substrates. Precatalysts ensure a more efficient generation of the active Pd(0) species. |
| Ineffective Base | 1. Base Strength: Use a stronger base such as Cs₂CO₃, K₃PO₄, or KOtBu. 2. Solubility: Ensure the base is sufficiently soluble in the reaction mixture. A mixed solvent system (e.g., dioxane/water) can help. | A strong base is often required to facilitate the transmetalation step, especially with electron-deficient boronic acids. |
| Low Reaction Temperature | Increase the reaction temperature. | Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the deactivated C-Br bond. |
| Poor Substrate/Reagent Purity | Ensure the purity of this compound, the boronic acid, and the solvent. | Impurities can poison the catalyst or lead to side reactions. |
| Presence of Oxygen | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., under Argon or Nitrogen). | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. |
Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding to completion. What should I try?
A: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations with this substrate is highly dependent on the catalyst system and reaction conditions.
Troubleshooting Strategies:
| Potential Cause | Recommended Solution | Explanation |
| Catalyst Deactivation | 1. Ligand Selection: Employ sterically hindered, electron-rich biarylphosphine ligands like BrettPhos or AdBrettPhos. 2. Inert Atmosphere: Rigorously exclude oxygen from the reaction. | These ligands are designed to stabilize the palladium catalyst and promote the reductive elimination step, which can be challenging with electron-deficient aryl halides. |
| Weak Base | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. | A strong base is necessary to deprotonate the amine and facilitate its coordination to the palladium center. |
| Side Reactions | 1. Hydrodehalogenation: Use a well-defined precatalyst and ensure an inert atmosphere to minimize this side reaction. 2. Homocoupling of Amine: This is less common but can occur at high temperatures. Consider lowering the temperature if significant homocoupling is observed. | Hydrodehalogenation (replacement of bromine with hydrogen) can compete with the desired cross-coupling. |
| Solvent Choice | Use a polar, aprotic solvent such as toluene, dioxane, or THF. | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-arylation, 2.4 equiv for di-arylation)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add Pd(OAc)₂ and XPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Managing exothermic reactions during the synthesis of halogenated anilines
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of halogenated anilines.
Frequently Asked Questions (FAQs)
Q1: Why are halogenation reactions of anilines so exothermic?
The amino group (-NH₂) on the aniline ring is a strong activating group, donating electron density to the aromatic system. This significantly increases the ring's reactivity towards electrophiles like halogens, leading to a rapid reaction rate and the release of substantial heat, which classifies the process as highly exothermic.[1][2] Without proper control, this can lead to a dangerous thermal runaway.[1][3][4][5]
Q2: What is a thermal runaway reaction and what are the risks?
A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[4][5] This causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to a dangerous cycle of increasing heat and pressure.[4] The primary risks include violent boiling of solvents, reactor over-pressurization, rupture of the vessel, and potential explosions and fires.[6][7][8]
Q3: How can I achieve selective mono-halogenation instead of poly-halogenation?
The high reactivity of the aniline ring often leads to the formation of di- or tri-substituted products.[2][9] To achieve mono-halogenation, the activating effect of the amino group must be temporarily reduced. The most common and effective strategy is to protect the amino group by acetylation (reacting aniline with acetic anhydride to form acetanilide).[1][2][9][10] The resulting acetamido group is less activating, allowing for controlled mono-halogenation, typically at the para position due to steric hindrance.[1][2][10] The protecting group can then be removed by hydrolysis.[1][9]
Q4: Can I control the reaction just by lowering the temperature?
While lowering the reaction temperature with an ice bath is a critical safety measure, it is often insufficient on its own to prevent poly-halogenation of the highly activated aniline ring.[1] The most reliable method for achieving selective mono-bromination is the protection of the amino group.[1][10]
Q5: Are there safer alternatives to using molecular bromine (Br₂) or chlorine (Cl₂)?
Yes, milder and more selective halogenating agents can provide better control. For bromination, N-Bromosuccinimide (NBS) is a common alternative to molecular bromine.[1][11] For chlorination, N-Chlorosuccinimide (NCS) can be used.[12] These reagents are often easier to handle and can lead to cleaner reactions with fewer byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Temperature Rise / Potential Runaway | - Rate of halogenating agent addition is too fast.- Insufficient cooling capacity.- High concentration of reactants.[1] | 1. Immediately stop the addition of the halogenating agent.[1]2. Ensure the reaction vessel is securely immersed in an efficient cooling bath (e.g., ice-water, ice-salt).[1]3. If necessary, prepare an emergency quenching bath.[1]4. For future experiments: reduce the addition rate, increase solvent volume, and ensure the cooling bath is at the target temperature before starting.[1] |
| Formation of Multiple Halogenated Products | - The amino group is too activating, leading to over-halogenation.[2] | 1. Protect the amino group as an acetanilide before halogenation to moderate its activating effect.[2][9]2. Carefully control the stoichiometry of the halogenating agent. |
| Dark Brown/Tarry Mixture Formation | - Oxidation of the aniline starting material or product.[2][13]- Reaction temperature is too high. | 1. Use purified, colorless aniline starting material.[2][9]2. Perform the reaction at low temperatures (e.g., 0-10 °C).[2][14]3. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[2][9]4. Protecting the amino group also makes the substrate less prone to oxidation.[2][9] |
| Final Product is Discolored (Yellow/Brown) | - Presence of residual, unreacted halogen. | - During the workup, wash the crude product with a solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to neutralize and remove excess halogen.[1] |
| Low Yield of Desired Isomer (e.g., ortho vs. para) | - Steric and electronic factors influencing regioselectivity. | 1. Protecting the amino group with a bulky group like acetyl will sterically hinder the ortho positions, favoring para-substitution.[1][2]2. The choice of solvent and halogenating agent can also influence isomer distribution. |
Process Control & Safety
Effective management of these exothermic reactions relies on a multi-layered approach encompassing careful planning, real-time monitoring, and having emergency procedures in place.
Key Control Strategies
| Strategy | Description | Key Parameters |
| Rate of Addition | The halogenating agent should be added slowly and controllably (dropwise for liquids, portion-wise for solids) to allow the cooling system to dissipate the generated heat effectively.[4][11] | Addition Time, Flow Rate |
| Temperature Control | Maintain a consistent, low temperature using an efficient cooling bath. Continuous monitoring with a calibrated thermometer is essential.[15][16] | Reaction Temperature (°C) |
| Agitation | Efficient stirring is crucial to ensure homogenous mixing and prevent localized "hot spots" where the reaction can accelerate uncontrollably. | Stirring Speed (RPM) |
| Concentration | Running the reaction at a lower concentration (i.e., using more solvent) can help to buffer the exotherm by increasing the thermal mass of the system. | Molarity (mol/L) |
| Flow Chemistry | For larger scale or highly exothermic systems, continuous flow reactors offer superior heat transfer and temperature control compared to traditional batch reactors, significantly reducing the risk of runaway reactions.[4][15] | Residence Time, Flow Rate |
Emergency Quenching
In the event of a thermal runaway, a pre-prepared quenching agent should be added to stop the reaction.
| Quenching Agent | Target Reaction | Procedure |
| Sodium Bisulfite / Sodium Thiosulfate Solution | Halogenation Reactions | Can be added to neutralize the unreacted halogenating agent, thereby stopping the heat-generating reaction.[1] |
| Ice / Cold Solvent | General Exotherm | Adding a large volume of ice or a pre-cooled, non-reactive solvent can rapidly absorb heat and dilute the reactants.[17] |
Experimental Protocols
Protocol 1: Controlled Mono-bromination of 2-Fluoroaniline to 4-Bromo-2-fluoroaniline
This protocol is adapted from established methods and emphasizes temperature control and slow addition.[14]
Materials:
-
2-Fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Methylene Chloride (DCM)
-
Anhydrous Sodium Sulfate
-
Ice-water bath
Procedure:
-
Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add 160 parts of solid N-bromosuccinimide (NBS) in portions over a 2-hour period, ensuring the internal temperature does not rise significantly.[14]
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 20 minutes.[14]
-
Workup:
-
Wash the dark red mixture four times with 200 parts of cold water for each wash.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-bromo-2-fluoroaniline.[14]
-
Protocol 2: Synthesis of 2-Bromo-4-fluoroaniline using NBS
This protocol highlights the use of a polar aprotic solvent.[11]
Materials:
-
4-Fluoroaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for extraction
Procedure:
-
In a two-necked flask equipped with a stirrer and a dropping funnel, add 200 mL of distilled DMF and 4-fluoroaniline (58.13 mmol).[11]
-
Prepare a solution of N-bromosuccinimide (63.95 mmol) in DMF.
-
Slowly add the NBS solution dropwise to the stirred aniline solution. Maintain control over the reaction temperature with an appropriate cooling bath if any exotherm is observed.[11]
-
Monitor the reaction to completion (e.g., by TLC).
-
Workup:
-
Once complete, perform an extraction using dichloromethane (CH₂Cl₂).
-
The product can be purified by column chromatography.[11]
-
Visualizations
Caption: Emergency troubleshooting workflow for a thermal runaway event.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Monitoring for Thermal Runaways Due to Exothermic Reactions [miinet.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. iokinetic.com [iokinetic.com]
- 6. researchgate.net [researchgate.net]
- 7. toolbox.energyinst.org [toolbox.energyinst.org]
- 8. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 9. benchchem.com [benchchem.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 12. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 16. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 17. chemistry.nd.edu [chemistry.nd.edu]
Navigating Industrial Scale-Up of 2,6-Dibromo-4-(trifluoromethyl)aniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The industrial production of 2,6-Dibromo-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, presents unique challenges during scale-up.[1] This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
The most prevalent method for synthesizing this compound is the direct bromination of 4-(trifluoromethyl)aniline. Variations in the brominating agent and reaction solvent are common to optimize yield, purity, and safety. Common approaches include:
-
Direct Bromination with Elemental Bromine: This traditional method involves the direct addition of bromine to a solution of 4-(trifluoromethyl)aniline, often in a solvent like acetic acid.[2]
-
Bromination using a Bromide/Bromate System: A greener approach utilizes a mixture of sodium bromide and sodium bromate in an aqueous acidic medium to generate bromine in situ. This method can be easier to handle at a large scale and allows for recycling of the aqueous acidic filtrate.[3]
-
Bromination with N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, which can help to reduce the formation of over-brominated byproducts.[4]
-
Water-Phase Synthesis with Bromine and Hydrogen Peroxide: This method uses water as a solvent and continuously generates bromine from hydrogen bromide (a byproduct of the reaction) by oxidation with hydrogen peroxide. This approach can lead to high purity and yield, with the added benefit of a recyclable reaction mother liquor.[5]
Q2: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?
Industrial-scale synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents:
-
Aniline and its derivatives: These compounds are toxic and can be absorbed through the skin.[2][6] They are also potential carcinogens and can cause skin and eye irritation.[7]
-
Bromine: A hazardous and corrosive substance that should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]
-
Solvents: Depending on the chosen route, flammable and toxic solvents may be used, requiring proper storage and handling to prevent fires and exposure.
All operations should be conducted in a well-ventilated area, and personnel must use appropriate PPE, including gloves, safety goggles, and lab coats.[8] Emergency eyewash stations and safety showers should be readily accessible.[8]
Q3: What are the common impurities encountered during the synthesis and how can they be minimized?
Common impurities can include:
-
Monobrominated isomers: 2-Bromo-4-(trifluoromethyl)aniline can form if the reaction does not go to completion.
-
Over-brominated products: Tribrominated species can be generated if an excess of the brominating agent is used or if the reaction is not carefully controlled.
-
Unreacted starting material: Incomplete conversion will result in the presence of 4-(trifluoromethyl)aniline in the final product.[9]
-
Isomeric byproducts: Depending on the reaction conditions, small amounts of other dibrominated isomers may be formed.[9]
To minimize impurities, it is crucial to control the stoichiometry of the reactants, reaction temperature, and addition rate of the brominating agent.[10] Monitoring the reaction progress using techniques like HPLC or TLC is also essential.[11]
Q4: What are the recommended analytical techniques for monitoring reaction progress and assessing final product purity?
For robust process control and quality assurance, the following analytical methods are recommended:[12]
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Crucial for structural confirmation of the final product and identification of impurities.
Troubleshooting Guides
Reaction Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.[11] |
| Loss of product during work-up. | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to prevent loss of the basic aniline product. | |
| Sub-optimal reaction temperature. | For exothermic bromination reactions, maintain the recommended temperature range to avoid side reactions. For other methods, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate.[10] | |
| Formation of Over-brominated Impurities | Excess brominating agent. | Use a precise stoichiometry of the brominating agent. Slow, controlled addition of the brominating agent is crucial. |
| Reaction temperature too high. | Maintain the recommended reaction temperature. Higher temperatures can lead to increased rates of side reactions. | |
| Presence of Starting Material in Product | Insufficient brominating agent. | Ensure the correct molar ratio of the brominating agent to the starting material is used. |
| Short reaction time. | Allow the reaction to proceed to completion as monitored by an appropriate analytical technique. |
Purification Troubleshooting (Column Chromatography)
| Issue | Potential Cause | Recommended Action |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value between 0.2 and 0.3.[13] |
| Column overloading. | Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by mass).[13] | |
| Product is a Smear or Tailing on the Column | Compound is too polar for the eluent. | Gradually increase the polarity of the mobile phase. Adding a small amount of a more polar solvent like methanol may be necessary.[13] |
| Secondary interactions with silica gel. | Add a small percentage (e.g., 1%) of triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica gel that can cause tailing of basic compounds like anilines.[13] | |
| Colored Impurities in the Final Product | Oxidation of the aniline. | Passing the material through a short plug of silica gel can remove colored impurities. Treatment with activated charcoal followed by filtration and recrystallization can also be effective.[13] |
Experimental Protocols
Protocol 1: Synthesis via Bromination with Bromine and Hydrogen Peroxide in Water
This protocol is adapted from a patented method for a similar compound.[5]
-
Reaction Setup: In a suitable reaction vessel, charge 4-(trifluoromethyl)aniline and water.
-
Reagent Addition: Sequentially add bromine (1.0-1.1 molar equivalents) and 30% hydrogen peroxide (1.3-1.5 molar equivalents) dropwise to the reaction mixture while maintaining vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to collect the solid product.
-
Purification: Wash the filter cake with water and dry to obtain this compound. The filtrate can potentially be recycled for subsequent batches.[5]
Note: This method is reported to produce high yields (97.5-99.1%) and purity (98.4-99.4%).[5]
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for the purification of brominated anilines.[13]
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate, with 1% triethylamine). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with the mobile phase, applying positive pressure to achieve a steady flow rate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Amino-3,5-dibromobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dibromobenzotrifluoride. The following sections address common issues related to the removal of isomeric impurities and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities encountered during the synthesis of 4-Amino-3,5-dibromobenzotrifluoride?
A1: The most common isomeric impurity is the over-brominated product, 4-Amino-2,3,5-tribromobenzotrifluoride. Depending on the synthetic route, other regioisomers of the dibrominated product may also be present. Impurities from starting materials can also carry through the synthesis.
Q2: How can I monitor the progress of purification and assess the purity of the final product?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring purification.[1][2] For final purity assessment, HPLC is the preferred method due to its higher resolution and quantitative capabilities.[3][4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation and identification of any remaining impurities.[5]
Q3: My purified 4-Amino-3,5-dibromobenzotrifluoride product is colored. How can I decolorize it?
A3: A persistent color, often yellow or brown, is typically due to oxidized impurities.[1] Treatment with activated carbon during the recrystallization process is an effective method for removing colored impurities.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | - The chosen solvent system has too high a solubility for the product at low temperatures.- Too much solvent was used. | - Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Try adding an anti-solvent to the solution to induce precipitation. |
| Product Fails to Crystallize | - The solution is not sufficiently saturated.- The cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] |
| Oiling Out Instead of Crystallizing | - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- The impurity concentration is very high. | - Use a lower-boiling point solvent.- Try a different solvent system.- Perform a preliminary purification step, such as column chromatography, to reduce the impurity load. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Isomers | - The eluent polarity is not optimal.- The column is overloaded with the sample. | - Adjust the eluent polarity. A common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is properly packed to avoid channeling. |
| Product Elutes with Impurities | - The polarity difference between the product and impurities is minimal. | - Use a shallower solvent gradient during elution.- Try a different stationary phase (e.g., alumina) or a different solvent system.- High-Performance Liquid Chromatography (HPLC) may be necessary for separating very similar isomers.[3] |
Experimental Protocols
Protocol 1: Recrystallization for Purification
Recrystallization is a primary technique for purifying solid organic compounds based on differences in solubility.
Materials:
-
Crude 4-Amino-3,5-dibromobenzotrifluoride
-
Recrystallization solvent (e.g., ethanol/water or methanol/water mixture)[1]
-
Activated carbon (optional, for decolorization)[1]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which 4-Amino-3,5-dibromobenzotrifluoride is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often a good starting point.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.[1]
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Workflow for Recrystallization
Caption: Workflow for the purification of 4-Amino-3,5-dibromobenzotrifluoride by recrystallization.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a technique used to purify compounds from a mixture based on their differential adsorption to a stationary phase.[2]
Materials:
-
Crude 4-Amino-3,5-dibromobenzotrifluoride
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.3 for the desired compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the column and apply pressure (e.g., with compressed air) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Amino-3,5-dibromobenzotrifluoride.
Workflow for Flash Column Chromatography
References
Validation & Comparative
NMR Analysis of 2,6-Dibromo-4-(trifluoromethyl)aniline: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dibromo-4-(trifluoromethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed examination of the compound's spectral characteristics, a comparison with related molecules, and standardized experimental protocols.
Spectroscopic Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound, alongside experimental data for the structurally related compounds 4-Bromo-2,6-dichloroaniline and 2,6-Dibromo-4-fluoroaniline. This comparative approach allows for a clearer understanding of the influence of substituents on the chemical shifts and coupling constants in substituted anilines.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Notes |
| This compound | ¹H | ~7.7 (predicted) | s | 2H | Aromatic protons (H-3, H-5) |
| ¹H | ~5.0 (predicted) | br s | 2H | Amine protons (-NH₂) | |
| ¹³C | ~145 (predicted) | s | 1C | C-1 (C-NH₂) | |
| ¹³C | ~110 (predicted) | s | 2C | C-2, C-6 (C-Br) | |
| ¹³C | ~135 (predicted) | s | 2C | C-3, C-5 | |
| ¹³C | ~125 (predicted) | q | 1C | C-4 (C-CF₃) | |
| ¹³C | ~123 (predicted) | q | 1C | -CF₃ | |
| 4-Bromo-2,6-dichloroaniline [1][2] | ¹H | 7.35 | s | 2H | Aromatic protons (H-3, H-5) |
| ¹H | 4.88 | br s | 2H | Amine protons (-NH₂) | |
| ¹³C | 141.6 | s | 1C | C-1 (C-NH₂) | |
| ¹³C | 120.9 | s | 2C | C-2, C-6 (C-Cl) | |
| ¹³C | 131.7 | s | 2C | C-3, C-5 | |
| ¹³C | 113.4 | s | 1C | C-4 (C-Br) | |
| 2,6-Dibromo-4-fluoroaniline [3] | ¹H | 7.05 | d | 2H | Aromatic protons (H-3, H-5) |
| ¹H | 4.75 | br s | 2H | Amine protons (-NH₂) |
Note: Predicted data for this compound is based on standard NMR prediction software and should be confirmed by experimental analysis.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic amines is provided below. This protocol is adaptable for the analysis of this compound and similar compounds.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[4]
-
The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, is generally adequate for aromatic compounds.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 8 to 16 scans are typically adequate.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm, will cover the expected range for carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: A relaxation delay of 2 seconds is recommended.
-
Number of Scans: A significantly higher number of scans is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.
5. Data Processing:
-
The raw data (Free Induction Decay, FID) should be Fourier transformed.
-
Phase correction and baseline correction should be applied to the resulting spectrum.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Integration of the ¹H NMR signals should be performed to determine the relative number of protons.
NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound, from sample preparation to final data interpretation.
Caption: General workflow for NMR analysis.
This guide serves as a foundational resource for the NMR analysis of this compound. For definitive structural confirmation, it is recommended to acquire experimental NMR data and perform further 2D NMR experiments such as COSY, HSQC, and HMBC.
References
A Comparative Guide to Purity Analysis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid
A Note on Chemical Identity: Initial analysis of the request for CAS number 72678-19-4 revealed a potential discrepancy. This CAS number is authoritatively assigned to 2,6-dibromo-4-(trifluoromethyl)aniline . However, the contextual information points towards a pyrimidine derivative, which is an intermediate in the synthesis of the drug Avanafil. This guide will therefore focus on the purity analysis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid , which corresponds to CAS number 330785-84-7 . It is crucial for researchers to verify the correct CAS number for their specific compound of interest.
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of the Avanafil intermediate (CAS 330785-84-7) with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Proposed High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is proposed for the analysis of the pyrimidine derivative of interest, leveraging the separation of the compound and its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-85% B25-30 min: 85% B30-31 min: 85-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol:Water (1:1) |
Based on studies of Avanafil and its impurities, a detection wavelength of 245 nm is proposed to provide good sensitivity for the parent compound and related substances.[1]
Hypothetical Purity Analysis Data
The following table illustrates a hypothetical result from the purity analysis of a sample of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid using the proposed HPLC method.
Table 2: Hypothetical HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.8 | 15,670 | 0.35 | Impurity A |
| 2 | 8.2 | 11,230 | 0.25 | Impurity B |
| 3 | 12.5 | 4,389,450 | 98.90 | Main Compound |
| 4 | 15.1 | 22,180 | 0.50 | Impurity C |
| Total | 4,438,530 | 100.00 | ||
| Purity | 98.90% |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can also be employed for purity analysis, each with its own set of advantages and limitations.
Table 3: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages |
| HPLC (Proposed Method) | Differential partitioning between a stationary and a mobile phase. | High resolution and sensitivity, quantitative accuracy, well-established and robust. | Requires more solvent than UPLC, longer run times compared to UPLC and SFC. |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses columns with smaller particles (<2 µm), requiring higher pressures. | Faster analysis times, higher resolution and sensitivity, lower solvent consumption compared to HPLC.[2] | Higher initial instrument cost, more susceptible to clogging from sample matrix. |
| SFC (Supercritical Fluid Chromatography) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | Very fast separations, "green" technique due to reduced organic solvent use, excellent for chiral separations.[1][3] | Not suitable for all types of compounds, requires specialized instrumentation. |
| TLC (Thin-Layer Chromatography) | Separation on a thin layer of adsorbent material based on differential adsorption. | Simple, rapid, and inexpensive; good for reaction monitoring and preliminary purity checks.[4] | Primarily qualitative or semi-quantitative, lower resolution and sensitivity than HPLC.[5] |
| CE (Capillary Electrophoresis) | Separation of ions in an electric field based on their electrophoretic mobility. | High efficiency and resolution, requires very small sample volumes, low reagent consumption.[6] | Less robust for routine QC than HPLC, sensitivity can be lower without specialized detectors. |
Detailed Experimental Protocols
Proposed HPLC Method Protocol
This protocol outlines the step-by-step procedure for the purity analysis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid using the proposed HPLC method.
1. Reagents and Materials:
-
(S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid sample
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrument and Conditions:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (4.6 x 150 mm, 5 µm)
-
Chromatography data acquisition and processing software.
3. Preparation of Solutions:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly and degas.
-
Sample Diluent: A 1:1 (v/v) mixture of methanol and water.
-
Sample Solution: Accurately weigh approximately 10 mg of the sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC System Setup and Analysis:
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 35 °C and the UV detection wavelength to 245 nm.
-
Create a sequence with the sample vials and inject 10 µL of the prepared sample solution.
-
Run the gradient program as specified in Table 1.
5. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percentage of each peak to determine the purity of the sample. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis process.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF RELATED SUBSTANCES IN AVANAFIL [zenodo.org]
- 2. akjournals.com [akjournals.com]
- 3. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-4-((3-Chloro-4-Methoxybenzyl)aMino)-2-(2-(hydroxyMethyl)pyrrolidin-1-yl)pyriMidine-5-carboxylic Acid/330785-84-7 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. crsubscription.com [crsubscription.com]
Gas Chromatography-Mass Spectrometry (GC-MS) for identifying impurities in 2,6-Dibromo-4-(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of impurities in 2,6-Dibromo-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Introduction to Impurity Profiling
Impurity profiling is the identification, and quantification of unwanted chemicals that remain with APIs or drug products.[3] These impurities can originate from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the API, or contamination from manufacturing equipment and packaging materials.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the control of impurities in pharmaceuticals.
This compound, due to its reactive nature and complex synthesis, is susceptible to the formation of several potential impurities. These can include isomers, under- or over-brominated species, and residual starting materials or solvents. The volatile and semi-volatile nature of many of these potential impurities makes GC-MS an ideal analytical technique for their detection and identification.[4]
GC-MS vs. Alternative Techniques: A Comparative Overview
While GC-MS is a powerful tool for volatile and semi-volatile impurity analysis, other techniques like High-Performance Liquid Chromatography (HPLC) are also widely used.[1][4] The choice of method depends on the specific characteristics of the impurities and the analytical objectives.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[4] |
| Sensitivity | Excellent, often in the parts-per-million (ppm) to parts-per-billion (ppb) range.[5][6] | High, but can be dependent on the detector used (e.g., UV, MS). |
| Specificity | High, mass spectra provide structural information for definitive identification.[4] | Dependant on the detector; coupling with MS (LC-MS) enhances specificity.[3] |
| Sample Throughput | Moderate, run times can be longer. | Can be high, especially with ultra-high-performance liquid chromatography (UHPLC). |
| Typical Impurities Detected | Residual solvents, starting materials, volatile by-products. | Isomers, non-volatile degradation products, less volatile by-products. |
Experimental Protocol: GC-MS for Impurity Analysis of this compound
The following is a recommended experimental protocol for the identification of impurities in this compound using GC-MS. This protocol is based on established methods for the analysis of similar halogenated anilines.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, GC grade) to a final concentration of 1 mg/mL.
-
Prepare a blank solution using only the solvent.
-
Prepare a standard solution of this compound for reference.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5975 MSD (or equivalent)
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.
-
Injection Mode: Splitless or split injection, depending on the expected concentration of impurities. A split injection (e.g., 10:1) can be used to avoid overloading the column with the main component.[5][6]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze the chromatogram for any additional peaks, which represent potential impurities.
-
Obtain the mass spectrum for each impurity peak.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) for tentative identification.
-
Further structural elucidation may require the synthesis of suspected impurities for confirmation.
Workflow for Impurity Identification
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Amino-3,5-dibromobenzotrifluoride: NBS vs. Liquid Bromine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Amino-3,5-dibromobenzotrifluoride, a key intermediate in the development of various pharmaceutical compounds, is critically dependent on the choice of brominating agent. This guide provides an objective comparison of two common reagents, N-Bromosuccinimide (NBS) and liquid bromine (Br₂), for the dibromination of 4-aminobenzotrifluoride. We will delve into detailed experimental protocols, present a comparative analysis of their performance, and discuss safety and environmental considerations to aid researchers in making an informed decision for their synthetic needs.
Executive Summary
Both N-Bromosuccinimide and liquid bromine are effective reagents for the synthesis of 4-Amino-3,5-dibromobenzotrifluoride. However, they present significant differences in terms of handling, safety, reaction control, and waste products. NBS is generally considered a safer and more manageable reagent, offering a controlled release of bromine that can lead to cleaner reactions.[1][2] In contrast, liquid bromine is a highly corrosive and volatile substance that requires specialized handling but can be more cost-effective for large-scale synthesis. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including scale, safety protocols, and desired purity of the final product.
Comparative Data
The following table summarizes the key quantitative and qualitative differences between using NBS and liquid bromine for the synthesis of 4-Amino-3,5-dibromobenzotrifluoride. The data is based on typical results for the bromination of activated aromatic compounds.
| Parameter | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) |
| Typical Yield | 85-95% | 80-90% |
| Purity of Crude Product | High | Moderate to High (may contain over-brominated byproducts) |
| Reaction Time | 4-12 hours | 2-6 hours |
| Reaction Temperature | 0°C to room temperature | 0°C to room temperature |
| Safety & Handling | Solid, easier and safer to handle.[1] | Highly corrosive and volatile liquid, requires specialized handling.[2] |
| Byproducts | Succinimide (water-soluble) | Hydrobromic acid (HBr) |
| Reaction Control | Good, slow and controlled release of Br₂.[2] | Can be difficult to control, risk of over-bromination. |
| Cost | Higher | Lower |
| Waste Disposal | Aqueous waste containing succinimide | Acidic aqueous waste containing HBr |
Experimental Protocols
Detailed methodologies for the synthesis of 4-Amino-3,5-dibromobenzotrifluoride using both NBS and liquid bromine are provided below. These protocols are based on established procedures for the bromination of aromatic amines.
Method 1: Synthesis using N-Bromosuccinimide (NBS)
This method utilizes the solid, easy-to-handle NBS for a controlled bromination.
Materials:
-
4-Aminobenzotrifluoride
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Sodium sulfite solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzotrifluoride in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2.1 equivalents of NBS portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Quench any remaining bromine with a saturated solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Synthesis using Liquid Bromine (Br₂)
This method employs liquid bromine and is suitable for larger-scale synthesis where cost is a primary concern. Caution: This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Aminobenzotrifluoride
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
Sodium bicarbonate solution
-
Sodium sulfite solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, dissolve 1 equivalent of 4-aminobenzotrifluoride in glacial acetic acid.
-
Cool the solution to 0°C in an ice-salt bath.
-
Slowly add 2.1 equivalents of liquid bromine dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Quench any unreacted bromine with a saturated solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Reaction Pathway and Logic
The following diagrams illustrate the chemical transformation and the decision-making process for choosing the appropriate brominating agent.
References
A Comparative Guide to the Biological Activity of 2,6-Dibromo- and 2,6-Dichloro-4-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 2,6-dibromo-4-(trifluoromethyl)aniline and 2,6-dichloro-4-(trifluoromethyl)aniline. While direct head-to-head comparative studies are limited in publicly available literature, this document synthesizes existing data on structurally related compounds to offer insights into their potential as therapeutic agents, particularly in anticancer and antifungal applications. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Introduction to 2,6-Dihalo-4-(trifluoromethyl)aniline Scaffolds
The 2,6-dihalo-4-(trifluoromethyl)aniline scaffold is a key pharmacophore in the design of various biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets. The halogen atoms at the 2 and 6 positions influence the steric and electronic properties of the molecule, which can significantly impact its biological activity. Generally, the steric hindrance provided by the two halogen atoms flanking the amino group can affect interactions with biological targets.
Comparative Biological Activity
A direct quantitative comparison of the biological activity of derivatives featuring the 2,6-dibromo- versus the 2,6-dichloro-4-(trifluoromethyl)aniline core is challenging due to a lack of studies performing such a side-by-side analysis. However, by examining data from different studies on related compounds, we can infer potential trends in their activity.
Anticancer Activity
Derivatives of anilines are widely investigated as anticancer agents, often functioning as kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival. The data presented below is compiled from various sources and showcases the cytotoxic effects of compounds containing related structural motifs. It is important to note that the differences in the core structures and the cancer cell lines tested prevent a direct comparison of potency.
Table 1: Illustrative in vitro Anticancer Activity of Anilino-Substituted Derivatives
| Compound ID | Core Moiety | Cancer Cell Line | IC50 (µM) |
| Derivative A | 4-Anilinoquinazoline | A431 (Skin Carcinoma) | 2.62 |
| Derivative B | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 |
| Derivative C | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 |
| Derivative D | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | 27.8 |
Disclaimer: The data in this table is for illustrative purposes and is collated from different studies on various derivatives. A direct comparison of activity between these compounds is not scientifically valid due to differences in their complete chemical structures and the experimental conditions under which they were tested.
Antifungal Activity
Thiourea derivatives incorporating halogenated and trifluoromethylphenyl groups have demonstrated notable antifungal properties. The following table presents data on the antifungal activity of N-phenylthiourea derivatives, providing an indirect comparison of the potential contribution of the 2,6-dichlorophenyl and 4-trifluoromethylphenyl moieties to the overall activity of a molecule.
Table 2: Illustrative Antifungal Activity of N-Phenylthiourea Derivatives
| Compound ID | Core Moiety | Fungal Species | Mycelial Growth Inhibition (%) at 50 µg/mL |
| Thiourea Deriv. 1 | N-(2,6-dichlorophenyl)thiourea | Botrytis cinerea | 29 |
| Thiourea Deriv. 2 | N-(4-trifluoromethylphenyl)thiourea | Botrytis cinerea | Not explicitly available in a directly comparable study |
Disclaimer: The data is from a study on psoralen derivatives containing acylthiourea moieties and is used here to illustrate the potential activity of the specified chemical groups. Direct comparative data for identical thiourea backbones was not available.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of compounds such as the 2,6-dihalo-4-(trifluoromethyl)aniline derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically prepared by serial dilution. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.
-
Incubation: The plates are incubated for a further 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition and Incubation: An MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
Antifungal Activity (Mycelial Growth Inhibition Assay)
This assay is used to determine the efficacy of compounds in inhibiting the growth of filamentous fungi.
-
Preparation of Fungal Inoculum: A mycelial disc (e.g., 5 mm in diameter) is taken from the edge of an actively growing fungal colony on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Preparation of Test Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA medium at a desired final concentration (e.g., 50 µg/mL). The medium is then poured into Petri dishes. Control plates are prepared with the solvent alone.
-
Inoculation: The mycelial disc is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a period sufficient for the fungus to grow across the control plate (typically 3-7 days).
-
Measurement of Inhibition: The diameter of the fungal colony on the treated and control plates is measured. The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
Signaling Pathways and Experimental Workflows
Many aniline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A common mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: EGFR and VEGFR-2 signaling pathways and potential inhibition by aniline derivatives.
The following diagram illustrates a general workflow for the biological evaluation of novel chemical compounds.
Caption: General experimental workflow for the evaluation of novel bioactive compounds.
Conclusion
Derivatives of 2,6-dibromo- and 2,6-dichloro-4-(trifluoromethyl)aniline represent promising scaffolds for the development of novel therapeutic agents. While direct comparative data on their biological activities is scarce, the available information on related compounds suggests potential for both anticancer and antifungal applications. The presence and nature of the halogen atoms at the 2 and 6 positions are expected to modulate the biological activity through steric and electronic effects, influencing their interaction with molecular targets such as protein kinases. Further structure-activity relationship (SAR) studies involving a systematic comparison of 2,6-dibromo and 2,6-dichloro analogs are warranted to fully elucidate their therapeutic potential and guide the design of more potent and selective drug candidates.
A Comparative Guide to Trifluoromethyl vs. Trifluoromethoxy Anilines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, particularly when appended to an aniline scaffold. This guide provides an objective comparison of trifluoromethyl and trifluoromethoxy anilines, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing workflows to aid researchers in drug discovery and development.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
Both the -CF3 and -OCF3 groups are strongly electron-withdrawing, which significantly impacts the properties of the aniline ring and the basicity of the amino group. However, they differ in their lipophilicity and conformational effects. The trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group.[1][2] The choice between these two groups can therefore have a profound impact on a molecule's solubility, permeability, and interactions with biological targets.[1][3][4][5]
| Property | Trifluoromethyl (-CF3) Aniline | Trifluoromethoxy (-OCF3) Aniline | Rationale & References |
| Hansch Lipophilicity Parameter (π) | +0.88 | +1.04 | The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry.[1] |
| Electronic Effect | Strongly electron-withdrawing (Hammett constant σp ≈ 0.54) | Strongly electron-withdrawing (Hammett constant σp ≈ 0.35) | Both groups reduce the pKa of the aniline nitrogen, but the -CF3 group has a stronger inductive effect. |
| Metabolic Stability | High | High | The high strength of the C-F bond in both groups confers resistance to metabolic degradation.[1][6] |
| Conformational Effects | Free rotation around the Ar-CF3 bond | Restricted rotation, prefers a perpendicular conformation to the aromatic ring | The "coplanar" conformation of the -OCF3 group can influence binding to target proteins. |
| Hydrogen Bond Accepting Capacity | Weak | Weak (oxygen atom can act as a weak H-bond acceptor) | The fluorine atoms in both groups are poor hydrogen bond acceptors. |
Note: The Hammett constants can vary slightly depending on the specific aniline isomer and the literature source.
Metabolic Stability: Blocking the Path of Biotransformation
A primary reason for incorporating trifluoromethyl and trifluoromethoxy groups into drug candidates is to enhance metabolic stability.[6][7][8][9] These groups are highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the strength of the carbon-fluorine bond.[1] By strategically placing a -CF3 or -OCF3 group at a known or suspected site of metabolism on the aniline ring, that metabolic pathway can be effectively blocked, a strategy known as "metabolic switching".[6] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6]
A study on the metabolism of 4-trifluoromethoxyaniline in rats showed that the trifluoromethoxy-substituent was metabolically stable, with no evidence of O-detrifluoromethylation.[10] The major metabolites were ring-hydroxylated and sulphated products.[10] This highlights the robustness of the -OCF3 group to metabolic cleavage.
| Parameter | Trifluoromethyl (-CF3) Aniline Derivative | Trifluoromethoxy (-OCF3) Aniline Derivative | Key Considerations & References |
| Susceptibility to Oxidation | Low | Low | Both groups are highly resistant to CYP-mediated oxidation.[1] |
| Primary Metabolic Pathways | Aromatic hydroxylation on the aniline ring, N-acetylation, N-oxidation | Aromatic hydroxylation on the aniline ring, N-acetylation | The -OCF3 group itself is generally metabolically inert.[10] |
| In Vitro Half-life (t½) in Microsomes | Generally longer compared to non-fluorinated analogs | Generally longer compared to non-fluorinated analogs | Blocking a site of metabolism reduces the rate of clearance.[6] |
| Intrinsic Clearance (CLint) | Generally lower compared to non-fluorinated analogs | Generally lower compared to non-fluorinated analogs | Lower intrinsic clearance indicates a reduced capacity of the liver to metabolize the drug.[6] |
Biological Activity: Impact on Target Engagement
The choice between a trifluoromethyl and a trifluoromethoxy group can significantly influence a compound's biological activity. These effects stem from the differences in their electronic properties, lipophilicity, and steric profiles, which in turn affect how the molecule binds to its biological target.
Trifluoromethyl anilines are prevalent in a wide range of biologically active molecules, including anticancer and antimicrobial agents.[11][12][13][14] The strong electron-withdrawing nature of the -CF3 group can alter the pKa of the aniline nitrogen, influencing hydrogen bonding interactions with protein targets.[12] Its lipophilicity can enhance membrane permeability, which is crucial for reaching intracellular targets.[12] For example, derivatives of trifluoromethylaniline have shown potent activity against various cancer cell lines and bacterial strains.[11][14]
Trifluoromethoxy anilines are also increasingly utilized in drug discovery to enhance efficacy and pharmacokinetic profiles.[7][9] The greater lipophilicity of the -OCF3 group compared to the -CF3 group can be advantageous for crossing the blood-brain barrier or for targets in lipid-rich environments.[9] The unique conformational preference of the -OCF3 group can also lead to specific interactions within a binding pocket that may not be achievable with the -CF3 group.
While direct structure-activity relationship (SAR) studies comparing a series of trifluoromethyl and trifluoromethoxy aniline analogs are not abundant in the public literature, the distinct properties of these groups suggest that a systematic evaluation of both is warranted during lead optimization.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis and evaluation of trifluoromethyl and trifluoromethoxy aniline analogs in a drug discovery program.
Caption: Conceptual diagram illustrating how the replacement of a metabolically labile group (e.g., -CH3) with a stable group (-CF3 or -OCF3) can block oxidative metabolism.
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure to determine the metabolic stability of a test compound (e.g., a trifluoromethyl or trifluoromethoxy aniline derivative) in liver microsomes.
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s.
2. Materials:
-
Test compounds and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol with an internal standard for protein precipitation and sample analysis
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Thaw the liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the diluted microsome suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to initiate the pre-incubation. Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile or methanol containing an internal standard. The organic solvent precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can be calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Conclusion
The choice between a trifluoromethyl and a trifluoromethoxy aniline in a drug discovery program is a nuanced decision that depends on the specific goals of the lead optimization campaign.
-
Choose Trifluoromethyl Aniline when:
-
A significant increase in metabolic stability is required.
-
A strong electron-withdrawing effect is needed to modulate pKa or target interactions.
-
A moderate increase in lipophilicity is desired.
-
-
Choose Trifluoromethoxy Aniline when:
-
A substantial increase in lipophilicity is needed to improve permeability, particularly for CNS targets.
-
Enhanced metabolic stability is a primary objective.
-
The unique conformational properties of the -OCF3 group may offer advantages for target binding.
-
Ultimately, the optimal choice can only be determined through the synthesis and parallel evaluation of both analogs. The data presented in this guide, along with the provided experimental protocols, offer a framework for researchers to make informed decisions in the design of next-generation therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to Quantifying 2,6-Dibromo-4-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,6-Dibromo-4-(trifluoromethyl)aniline, a key building block in various synthetic pathways. Due to the limited availability of specific validated methods for this compound, this guide draws upon established and validated techniques for structurally similar halogenated and trifluoromethyl-containing anilines. The principles and experimental data presented here offer a robust framework for developing and validating an analytical method tailored to this specific analyte.
The primary analytical techniques suitable for the quantification of this compound and its analogues are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Each method offers distinct advantages and is suited to different analytical challenges, from routine purity assessments to trace-level quantification in complex matrices.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. Below is a summary of typical performance characteristics for each method, based on data from analogous compounds.[1]
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | High-efficiency liquid chromatographic separation with highly selective and sensitive tandem mass spectrometric detection. |
| Linearity (R²) | >0.999 | >0.995 | >0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 10% | < 15% |
| Limit of Detection (LOD) | ng level | pg level | fg to pg level |
| Limit of Quantification (LOQ) | ng level | pg level | fg to pg level |
| Sample Volatility | Not required | Required | Not required |
| Primary Application | Purity testing, routine quality control of bulk material. | Impurity profiling, identification of volatile impurities. | Trace-level quantification in complex matrices (e.g., biological samples). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are adapted from established methods for similar halogenated anilines and provide a strong starting point for the analysis of this compound.[1][2][3]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is ideal for determining the purity of this compound and for routine quality control.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity can be calculated using the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and for providing structural information.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in dichloromethane to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-400 m/z
-
-
Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is suitable for the trace-level quantification of this compound in complex matrices.
Instrumentation:
-
UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
Methanol (LC-MS grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and sample solutions by diluting a stock solution in the initial mobile phase.
-
LC Parameters:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to achieve separation (e.g., start with 95% A, ramp to 5% A over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive
-
Precursor Ion: [M+H]⁺ for this compound (m/z 319.9)
-
Product Ions: To be determined by infusion of a standard solution.
-
-
Analysis: Inject the standards and samples. Quantify the analyte using the peak area ratio of the analyte to an internal standard.
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS purity and impurity analysis.
Caption: Workflow for UPLC-MS/MS quantitative analysis.
References
Reactivity of Ortho-Bromine Atoms in 2,6-Dibromo-4-(trifluoromethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the two ortho-bromine atoms in 2,6-Dibromo-4-(trifluoromethyl)aniline. While direct quantitative comparisons of the reaction rates at the two ortho positions are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of organic chemistry, steric and electronic effects, and data from analogous systems to provide a predictive comparison.
Core Concepts: Steric and Electronic Landscape
The reactivity of the bromine atoms in this compound in reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is primarily governed by a combination of electronic and steric factors.
Electronic Effects: The trifluoromethyl (-CF3) group at the para-position is a potent electron-withdrawing group.[1][2][3] This group deactivates the aromatic ring towards electrophilic substitution but more importantly, it enhances the electrophilicity of the carbon atoms attached to the bromine atoms, making them more susceptible to oxidative addition in palladium-catalyzed cycles. The amino (-NH2) group is a strong activating group and an ortho-, para-director. However, in this symmetrically substituted molecule, the electronic environment of both bromine atoms is identical.
Steric Effects: The two bromine atoms are located ortho to the amino group. While electronically equivalent in the starting material, the introduction of a substituent at one of the bromine positions induces significant steric hindrance at the adjacent, remaining bromine atom. This steric congestion is a critical factor in controlling the potential for a second substitution reaction.
Reactivity in Mono-Substitution Reactions
In a mono-substitution reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig coupling, the initial reaction can occur at either of the two equivalent ortho-bromine atoms. The primary challenge and area of interest lie in achieving selective mono-alkylation or mono-arylation, leaving one bromine atom intact for subsequent functionalization.
While specific data for this compound is scarce, studies on sterically hindered Suzuki-Miyaura couplings suggest that achieving high yields for even the first substitution on a sterically crowded substrate can be challenging and often requires specialized catalyst systems with bulky, electron-rich ligands.[4][5][6][7]
Comparative Reactivity of the Remaining Bromine Atom After Mono-Substitution
Once the first ortho-position is functionalized, the reactivity of the second bromine atom is significantly diminished due to steric hindrance imposed by the newly introduced substituent. This difference in reactivity forms the basis for the selective synthesis of unsymmetrical 2,6-disubstituted anilines.[8][9]
The following table summarizes the predicted relative reactivity of the second bromine atom compared to the first, based on the steric bulk of the introduced group.
| Introduced Substituent (at C2) | Predicted Relative Reactivity of Remaining Bromine (at C6) | Rationale |
| Small alkyl (e.g., -CH3) | Significantly Reduced | Moderate steric hindrance from the methyl group shields the adjacent bromine. |
| Bulky alkyl (e.g., -tBu) | Severely Reduced | High steric hindrance from the t-butyl group makes approach of the catalyst to the second bromine highly unfavorable. |
| Phenyl | Reduced | The planar nature of the phenyl group allows for some rotation, but still presents considerable steric bulk. |
| Ortho-substituted Phenyl | Severely Reduced | Substitution on the ortho position of the incoming phenyl group dramatically increases steric congestion. |
Experimental Protocols
General Protocol for Mono-Arylation (Suzuki-Miyaura Coupling)
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 110°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to maximize the yield of the mono-substituted product and minimize the formation of the di-substituted product.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Mono-Amination (Buchwald-Hartwig Amination)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong base (e.g., NaOtBu, LHMDS, 1.5 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture, typically between 80°C and 120°C.
-
Monitoring: Carefully monitor the reaction to favor the mono-aminated product.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Visualizing the Reactivity Pathway
The logical workflow for the sequential functionalization of this compound can be represented as follows:
Caption: Sequential functionalization workflow.
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction highlights the key steps where steric and electronic factors play a role.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion
The two ortho-bromine atoms of this compound are electronically equivalent in the starting material. However, upon mono-substitution, the reactivity of the remaining bromine atom is significantly attenuated due to steric hindrance. This inherent difference in reactivity between the first and second substitution allows for the potential development of selective mono-functionalization protocols, which are crucial for the synthesis of unsymmetrically substituted aniline derivatives for applications in drug discovery and materials science. The successful synthesis of such compounds will likely require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to overcome the steric challenges involved.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Certificate of Analysis (CoA) Standards for Research-Grade 2,6-Dibromo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Certificate of Analysis (CoA) standards for research-grade 2,6-Dibromo-4-(trifluoromethyl)aniline, a key building block in the synthesis of various bioactive molecules. Understanding the quality parameters of this starting material is crucial for ensuring the reproducibility and success of research and development projects, particularly in the synthesis of novel therapeutics and agrochemicals. This document outlines typical specifications from various suppliers, details the experimental protocols for key analytical tests, and illustrates the relevance of this compound in a contemporary drug development context.
I. Comparison of Typical Certificate of Analysis Specifications
The quality of this compound can vary between suppliers. A thorough evaluation of the Certificate of Analysis is essential before its use in sensitive applications. Below is a table summarizing the typical specifications found for this research-grade chemical.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Alternative) | Analytical Method(s) | Importance in Research |
| Purity | ≥ 97% | ≥ 98% | ≥ 96.0% | Gas Chromatography (GC), HPLC | High purity is critical to prevent side reactions and ensure the integrity of the final product. |
| Appearance | White to cream or pale yellow crystals or crystalline powder | Off-white to light yellow powder | White to light brown crystalline powder | Visual Inspection | Indicates the general purity and absence of significant colored impurities. |
| Melting Point | 36-41 °C | 37-40 °C | 38-42 °C | Melting Point Apparatus | A narrow melting point range is indicative of high purity. |
| Identity | Conforms to structure | Conforms to structure | Conforms to structure | ¹H NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the compound. |
| Moisture Content | Not specified | ≤ 0.5% | Not specified | Karl Fischer Titration | Excess moisture can interfere with certain chemical reactions. |
| Insoluble Matter | Not specified | Report value | Not specified | Gravimetric Analysis | Indicates the presence of foreign particulate matter. |
Note: Data is compiled from publicly available information from various chemical suppliers and should be considered representative. Actual specifications may vary by lot.
II. Potential Impurities and Their Significance
During the synthesis of this compound, several impurities can arise. Their presence can impact the yield and purity of subsequent reactions. Common impurities include:
-
Isomeric Impurities: Incomplete or over-bromination can lead to mono-brominated or tri-brominated aniline derivatives.
-
Starting Material: Residual unreacted 4-(trifluoromethyl)aniline.
-
Solvent Residues: Trace amounts of solvents used during the synthesis and purification process.
-
Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities.
The presence of these impurities can lead to the formation of undesired byproducts in a synthetic pathway, complicating purification and potentially affecting the biological activity of the final compound.
III. Detailed Experimental Protocols
Accurate and precise analytical testing is fundamental to verifying the quality of this compound. Below are detailed protocols for the key experiments cited in a typical CoA.
Gas chromatography is a common method for assessing the purity of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, such as a 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or acetone.[1]
-
GC Method:
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 300 °C.
-
-
Data Analysis: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound, thereby verifying its identity.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
GC Method: As described in the GC purity determination protocol.
-
MS Method:
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (318.92 g/mol ). The isotopic pattern of the molecular ion, showing the characteristic presence of two bromine atoms, should also be confirmed.
HPLC is a versatile technique for the purity assessment of a wide range of compounds, including those that are non-volatile or thermally labile.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher concentration of water and gradually increase the concentration of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength, typically around 254 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Data Analysis: Purity is determined by the peak area percentage method. This method is also effective for identifying and quantifying known and unknown impurities.
IV. Application in Drug Development: Inhibition of Polo-Like Kinase 1 (PLK1)
2,6-Disubstituted anilines are valuable scaffolds in the synthesis of kinase inhibitors for cancer therapy. Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[2] Overexpression of PLK1 is observed in many human cancers and is often associated with poor prognosis.[2] Therefore, PLK1 is an attractive target for the development of novel anticancer drugs.[2] Small molecule inhibitors of PLK1 can induce mitotic arrest and apoptosis in cancer cells.
The diagram below illustrates a simplified signaling pathway of the cell cycle and highlights the role of PLK1 as a therapeutic target. A hypothetical PLK1 inhibitor, synthesized using this compound as a starting material, would interfere with this pathway.
Caption: Role of PLK1 in the cell cycle and its inhibition.
The following diagram illustrates a general experimental workflow for the quality control of incoming this compound raw material.
Caption: Quality control workflow for this compound.
References
Safety Operating Guide
Proper Disposal of 2,6-Dibromo-4-(trifluoromethyl)aniline: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2,6-Dibromo-4-(trifluoromethyl)aniline, a halogenated aromatic compound, are critical for ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for its disposal, emphasizing safety protocols and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on hazards, necessary precautions, and emergency procedures.
Personal Protective Equipment (PPE):
Due to the hazardous nature of this compound, appropriate PPE must be worn at all times. This includes, but is not limited to:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] |
In case of exposure:
-
Skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound must be handled as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Halogenated vs. Non-Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a designated, separate waste container for halogenated organic waste.[1] Do not mix it with non-halogenated organic or inorganic waste streams.
-
Compatibility: Ensure that the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers, as some halogenated compounds can degrade to form acids that corrode metal.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all its contents, including "this compound". The label should also indicate the approximate concentration or quantity.
Step 2: Waste Collection and Storage
-
Container Management: Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should be a designated satellite accumulation area (SAA) for hazardous waste.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Step 3: Professional Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Company: If your institution does not have an EHS department, a licensed and certified hazardous waste disposal company must be contracted.
Disposal Methodologies
The primary and recommended methods for the disposal of halogenated organic compounds like this compound are high-temperature incineration and hazardous waste landfilling. On-site chemical treatment in a laboratory is not recommended without validated and specific protocols for this compound due to the potential for hazardous reactions and byproducts.
High-Temperature Incineration
Incineration is the most effective method for the complete destruction of halogenated organic compounds.
| Parameter | Recommended Value/Condition |
| Operating Temperature | For waste containing more than 1% halogenated organic substances, a temperature of at least 1100°C (2012°F) is required.[4][5] For other halogenated VOCs, temperatures around 2000°F (1093°C) are recommended for 98% or more destruction.[6] Some systems operate between 1800 to 2200°F (982 to 1204°C).[7] |
| Residence Time | A residence time of at least 2 seconds in the combustion chamber is recommended to ensure complete destruction.[5][7] |
| Emission Control | Incinerators must be equipped with emission control systems, such as scrubbers, to neutralize and remove acidic gases (e.g., hydrogen bromide) and other pollutants formed during combustion.[5] The presence of bromine can lead to the formation of brominated dioxins and furans, which must be controlled.[8] |
| Ash Disposal | The resulting ash from incineration must be tested for residual organic content and disposed of in a licensed landfill.[5] |
Hazardous Waste Landfilling
If incineration is not available, disposal in a designated hazardous waste landfill is an alternative.
| Parameter | Requirement/Condition |
| Waste Classification | This compound must be disposed of in a landfill permitted to accept hazardous waste. |
| Pre-treatment | Some jurisdictions may have specific pre-treatment standards for the landfilling of halogenated organic compounds to reduce their concentration or mobility. There are restrictions on landfilling aqueous solutions and solids containing high concentrations of halogenated compounds. |
| Containment | The waste must be in sealed, durable, and properly labeled containers to prevent leakage. |
| Landfill Specifications | Hazardous waste landfills have specific design requirements, including double liners, leachate collection systems, and groundwater monitoring to prevent environmental contamination. |
Experimental Protocols
-
Dehalogenation: This process involves the removal of halogen atoms from a molecule. Catalytic hydrodehalogenation is one method, but its application to this specific compound for disposal purposes would require significant research to determine the appropriate catalyst, solvent, and reaction conditions.[9][10]
-
Neutralization of Amines: The aniline functional group is basic and can be neutralized with an acid. However, this only addresses the basicity of the amine group and does not degrade the halogenated aromatic ring, which is the primary environmental and health concern. The resulting salt would still be a hazardous waste.
dot
Caption: Disposal workflow for this compound.
dot
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. zerowasteeurope.eu [zerowasteeurope.eu]
- 5. What are the Standards for Emission or Discharge of Environmental Pollutants for Organic Chemicals Manufacturing Industry? [corpseed.com]
- 6. tandfonline.com [tandfonline.com]
- 7. zeeco.com [zeeco.com]
- 8. norden.org [norden.org]
- 9. mdpi.com [mdpi.com]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 2,6-Dibromo-4-(trifluoromethyl)aniline
Essential Safety and Handling Guide for 2,6-Dibromo-4-(trifluoromethyl)aniline
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from SDSs of structurally similar compounds, such as 2,6-Dibromo-4-(trifluoromethoxy)aniline and other halogenated anilines. This information should be used as a precautionary baseline. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specification/Standard | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a splash hazard. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects eyes from dust particles and splashes of solutions containing the compound.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3] A flame-resistant lab coat worn over personal clothing that covers the legs.[3] | Gloves must be inspected prior to use and selected based on the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[3] Protects skin from accidental spills and contamination.[3] |
| Respiratory | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary.[1][2] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][2] Recommended filter types may include particulates filters (EN 143) or ammonia and organic ammonia derivatives filters.[2] | Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
-
Conduct a thorough risk assessment for the planned experiment.[3]
-
Ensure all necessary PPE is available and in good condition.[3]
-
Verify that the chemical fume hood and other engineering controls are functioning correctly.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[3]
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Work within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Avoid the formation of dust when handling the solid material.[4][5]
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[3][4][5]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3]
-
Wash hands thoroughly with soap and water after handling.[3][4]
-
Keep the container tightly closed when not in use.[4]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[4]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) as hazardous waste.[3] Place in a designated, sealed, and properly labeled container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not discharge to sewer systems.[5]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] All disposal practices must be in accordance with local, state, and federal regulations.
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
